5-Amino-2-methoxybenzoic Acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5-amino-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWPSEIFAKNPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543534 | |
| Record name | 5-Amino-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3403-47-2 | |
| Record name | 5-Amino-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3403-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-o-anisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003403472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AMINO-2-METHOXYBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-O-ANISIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIZ12WU1YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Amino-2-methoxybenzoic acid CAS number 3403-47-2 properties
An In-depth Technical Guide to 5-Amino-2-methoxybenzoic Acid (CAS 3403-47-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by CAS Number 3403-47-2, is an aromatic amino acid derivative that serves as a versatile and crucial building block in various scientific and industrial fields.[1] Its molecular structure, featuring an amino group, a methoxy group, and a carboxylic acid on a benzene ring, imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its properties, applications, relevant experimental protocols, and safety information, tailored for professionals in research and development. The compound is particularly significant as a key intermediate in the synthesis of pharmaceuticals, dyes, pigments, and agrochemicals.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases, providing a quantitative basis for its use in experimental settings.
Table 1: Compound Identification
| Identifier | Value | Reference |
| CAS Number | 3403-47-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₉NO₃ | [1][2][3][4][5][7] |
| Molecular Weight | 167.16 g/mol | [1][2][3][4][7] |
| IUPAC Name | This compound | [5][7] |
| Synonyms | 5-Amino-o-anisic acid, 3-Carboxy-4-methoxyaniline, Benzoic acid, 5-amino-2-methoxy- | [2][7] |
| InChI Key | LWWPSEIFAKNPKQ-UHFFFAOYSA-N | [2][5] |
| Canonical SMILES | COC1=C(C=C(C=C1)N)C(=O)O | [5] |
| PubChem CID | 13549244 | [1][5][7] |
| MDL Number | MFCD09260887 | [1][5] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Dark brown to purple solid; Light yellow to brown powder/crystal | [1] |
| Melting Point | 159-168 °C; 161-166 °C; 163.0-167.0 °C; 140 °C (decomp) | [1][2][8] |
| Boiling Point | 369.9 ± 27.0 °C at 760 mmHg | [8][9] |
| Flash Point | 177.511 °C | [9] |
| Refractive Index | 1.604 | [9] |
| Purity | ≥98% (HPLC); >97.0% (T) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
| XLogP3 | 0.6 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 2 | [7] |
Applications in Research and Development
The trifunctional nature of this compound makes it a valuable precursor for more complex molecules.
-
Pharmaceutical Development : This compound is a key intermediate in synthesizing various pharmaceuticals, especially those targeting inflammatory and pain relief pathways.[1] Its structure is leveraged to create derivatives with enhanced solubility, bioavailability, and overall pharmacological properties, making it a staple in drug discovery.[1]
-
Dyes and Pigments : It serves as an important intermediate in the manufacturing of dyes and pigments.[1]
-
Biochemical Research : It is utilized in studies that explore amino acid interactions and their impacts on biological systems, which aids in understanding metabolic processes.[1]
-
Agrochemicals : The compound's stability and reactivity are suitable for its application in formulating specialty chemicals, including more effective herbicides and pesticides.[1][10]
-
Material Science : Its properties are beneficial for developing polymers and materials that exhibit enhanced thermal stability and chemical resistance.[10]
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in a laboratory setting. Below are representative protocols for its synthesis and analysis.
Synthesis Protocol: Catalytic Hydrogenation
While a direct synthesis for this compound was not detailed in the provided search results, a common and highly relevant method for preparing structurally similar aminobenzoic acids is the reduction of a corresponding nitro compound. The following protocol for the synthesis of the isomer 2-Amino-5-methoxybenzoic acid illustrates this standard procedure.[11][12]
Reaction: Reduction of 5-Methoxy-2-nitrobenzoic acid.
Materials:
-
5-Methoxy-2-nitrobenzoic acid (starting material)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Tetrahydrofuran (THF) (solvent)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve 5-Methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol) in THF (250 mL) in a suitable reaction vessel.[11]
-
Add the Pd/C catalyst (10% w/w, e.g., 300 mg) to the solution.[11]
-
Seal the vessel and introduce a hydrogen atmosphere, typically using a hydrogen-filled balloon.[11]
-
Stir the mixture vigorously at room temperature for approximately 18 hours.[11]
-
Monitor the reaction completion using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, carefully remove the catalyst by filtering the reaction mixture through a pad of Celite.[11]
-
Wash the filter cake with a small amount of THF to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 2-amino-5-methoxybenzoic acid, typically as a solid.[11] The reported yield for this specific transformation is 98%.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. clearsynth.com [clearsynth.com]
- 4. scbt.com [scbt.com]
- 5. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. This compound | C8H9NO3 | CID 13549244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. do.labnovo.com [do.labnovo.com]
- 9. molbase.com [molbase.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
- 12. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-2-methoxybenzoic acid, an important intermediate in the pharmaceutical industry. The information is presented to support research, development, and quality control activities involving this compound.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [2] |
| Melting Point | 159-168 °C | [2] |
| Boiling Point (Predicted) | 369.9 ± 27.0 °C | [3] |
| pKa (Predicted) | 3.23 ± 0.10 | [3] |
| Appearance | Dark brown to purple solid | [2] |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination
The melting point of this compound can be determined using the capillary method.
Workflow for Melting Point Determination
References
5-Amino-2-methoxybenzoic acid molecular weight and formula
An In-Depth Technical Guide on 5-Amino-2-methoxybenzoic Acid: Core Molecular Data
This guide provides essential physicochemical properties for this compound, tailored for researchers, scientists, and professionals in drug development.
Section 1: Core Molecular Attributes
This compound is an aromatic compound featuring both an amino and a methoxy group, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals.[1] Its structure lends itself to various modifications, which can enhance pharmacological properties such as solubility and bioavailability.[1]
Physicochemical Data
The fundamental molecular characteristics of this compound are summarized below. This data is critical for stoichiometric calculations, analytical method development, and chemical synthesis planning.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
Section 2: Logical Relationships
While detailed experimental protocols are beyond the scope of this document, the following diagram illustrates the logical relationship between the compound's identity and its fundamental properties.
References
Navigating the Solubility Landscape of 5-Amino-2-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxybenzoic acid is a key intermediate in the synthesis of a variety of pharmacologically active compounds and other specialty chemicals.[1] Its solubility characteristics in different solvents are a critical parameter for process development, formulation, and purification. This technical guide provides a comprehensive overview of the available solubility information for this compound and its structurally related isomers. Due to the limited availability of direct quantitative data for this compound, this guide presents qualitative and quantitative solubility data for closely related compounds to serve as a valuable reference. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.
Quantitative Solubility Data
| Compound | Solvent | Temperature (°C) | Solubility |
| 2-Amino-5-methoxybenzoic acid | Methanol | Not Specified | Slightly soluble[2] |
| 2-Methoxybenzoic acid | Water | 30 | 5 mg/mL[3] |
| 2-Methoxybenzoic acid | Water | Not Specified | Slightly soluble[4] |
| 2-Methoxybenzoic acid | Chloroform | Not Specified | Sparingly soluble[4] |
| 2-Methoxybenzoic acid | Methanol | Not Specified | Sparingly soluble[4] |
| 2-Methoxybenzoic acid | Ethanol | Not Specified | Freely soluble[3] |
Experimental Protocols
To determine the precise solubility of this compound in specific solvents, the following established experimental protocols can be employed.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound (pure solid)
-
Selected solvents of interest (e.g., water, methanol, ethanol, acetone, ethyl acetate)
-
Conical flasks with stoppers
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a conical flask. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the desired solvent to the flask.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled shaker and agitate at a constant speed and temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the solution to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, accounting for the dilution factor:
-
Gravimetric Method
The gravimetric method is a straightforward approach for determining solubility, particularly when a non-volatile solute is dissolved in a volatile solvent.
Materials:
-
This compound (pure solid)
-
Selected volatile solvents
-
Conical flasks with stoppers
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Evaporating dish
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the isothermal shake-flask method to prepare a saturated solution at a constant temperature.
-
-
Sample Collection and Weighing:
-
After equilibration and settling, carefully transfer a known volume or mass of the clear supernatant to a pre-weighed evaporating dish.
-
-
Solvent Evaporation:
-
Gently evaporate the solvent from the evaporating dish in a fume hood or using a rotary evaporator.
-
-
Drying and Weighing:
-
Dry the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Cool the dish in a desiccator to room temperature before weighing.
-
-
Calculation of Solubility:
-
The solubility is calculated as the mass of the dried residue per volume or mass of the solvent used.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Caption: Key factors influencing the solubility of a solid compound in a liquid solvent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6705-03-9 CAS MSDS (2-Amino-5-methoxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxybenzoic acid | 529-75-9 [chemicalbook.com]
A Technical Guide to the Synthesis of 2-Amino-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methoxybenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both an amine and a carboxylic acid group, along with the activating methoxy substituent, makes it a versatile building block. This technical guide provides an in-depth overview of the primary synthesis routes for 2-Amino-5-methoxybenzoic acid, complete with detailed experimental protocols, comparative quantitative data, and a visual representation of a key synthetic workflow. This document is intended to serve as a comprehensive resource for researchers and professionals involved in organic synthesis and drug development.
Core Synthesis Routes
The most prevalent and efficient method for the synthesis of 2-Amino-5-methoxybenzoic acid involves the reduction of its nitro precursor, 5-methoxy-2-nitrobenzoic acid. The precursor itself can be synthesized from commercially available starting materials, primarily p-anisic acid. An alternative, though less direct, route can be envisioned starting from m-methoxybenzoic acid.
Pathway A: Synthesis from p-Anisic Acid (4-Methoxybenzoic Acid)
This two-step pathway involves the nitration of p-anisic acid to form 5-methoxy-2-nitrobenzoic acid, followed by the reduction of the nitro group.
Step 1: Nitration of p-Anisic Acid
The introduction of a nitro group onto the aromatic ring of p-anisic acid is a key step. The methoxy group is an ortho, para-director, and the carboxylic acid is a meta-director. This directing effect favors the formation of the desired 3-nitro-4-methoxybenzoic acid (also known as 5-methoxy-2-nitrobenzoic acid).
Step 2: Reduction of 5-Methoxy-2-nitrobenzoic Acid
This step is the common final stage in the primary synthesis route and is detailed extensively in Pathway B.
Pathway B: Synthesis from 5-Methoxy-2-nitrobenzoic Acid
This is the most direct and widely reported method for the preparation of 2-Amino-5-methoxybenzoic acid. It involves the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.
Quantitative Data Summary
The following table summarizes the quantitative data for the key synthesis routes, allowing for easy comparison of yields and reaction conditions.
| Route | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| Pathway A (Nitration) | p-Anisic Acid | 60% Nitric Acid | None | 0.5 hours | 88.5 | ~90 |
| Pathway B (Reduction) | 5-Methoxy-2-nitrobenzoic acid | Pd/C, H₂ | THF | 18 hours | 98 | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxy-2-nitrobenzoic Acid via Nitration of p-Anisic Acid
This protocol is adapted from patent literature describing the nitration of anisic acid.
Materials:
-
p-Anisic acid (4-methoxybenzoic acid)
-
60% Nitric acid
-
Water
-
Standard laboratory glassware
Procedure:
-
Suspend 10 grams of p-anisic acid in 140 grams of 60% nitric acid in a suitable reaction vessel.
-
Heat the suspension to 90°C over 30 minutes with stirring, ensuring the complete dissolution of the p-anisic acid.
-
Maintain the solution at 90°C and continue stirring for 30 minutes to allow the nitration reaction to complete.
-
Gradually cool the reaction mixture to room temperature. The crystalline product will precipitate out of the solution.
-
Collect the crystalline product by filtration.
-
Wash the collected product thoroughly with water and dry to obtain 5-methoxy-2-nitrobenzoic acid.
Protocol 2: Synthesis of 2-Amino-5-methoxybenzoic Acid via Catalytic Hydrogenation
This protocol details the highly efficient reduction of 5-methoxy-2-nitrobenzoic acid.[1]
Materials:
-
5-Methoxy-2-nitrobenzoic acid
-
10% Palladium on carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Celite®
-
Standard hydrogenation apparatus and laboratory glassware
Procedure:
-
In a hydrogenation vessel, dissolve 30.0 g (152.2 mmol) of 5-methoxy-2-nitrobenzoic acid in 250 mL of THF.[1]
-
Carefully add 300 mg of 10% Pd/C catalyst to the solution.[1]
-
Seal the vessel and introduce hydrogen gas via a balloon.[1]
-
Stir the mixture vigorously at room temperature for 18 hours.[1]
-
Upon completion of the reaction, remove the catalyst by filtration through a pad of Celite®.[1]
-
Concentrate the filtrate under reduced pressure to afford 2-Amino-5-methoxybenzoic acid as a brown solid.[1]
Mandatory Visualizations
Experimental Workflow for the Synthesis of 2-Amino-5-methoxybenzoic Aciddot
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reactant [label="5-Methoxy-2-nitrobenzoic acid\nin THF", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Add 10% Pd/C", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrogenation [label="Hydrogenation\n(H₂ balloon, RT, 18h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration\n(remove catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Concentration [label="Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Amino-5-methoxybenzoic acid", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reactant [color="#5F6368"]; Reactant -> Catalyst [color="#5F6368"]; Catalyst -> Hydrogenation [color="#5F6368"]; Hydrogenation -> Filtration [color="#5F6368"]; Filtration -> Concentration [color="#5F6368"]; Concentration -> Product [color="#5F6368"]; }
References
An In-depth Technical Guide to the Synthesis of 5-Amino-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 5-Amino-2-methoxybenzoic acid, a valuable building block in the pharmaceutical and chemical industries. This document details the key starting materials, experimental protocols, and quantitative data to support research and development in organic synthesis.
Introduction
This compound is a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for a wide range of chemical transformations. This guide will focus on the most common and practical laboratory-scale synthesis routes, providing detailed methodologies and comparative data.
Synthetic Pathways
Two primary synthetic routes have been identified for the preparation of this compound:
-
Reduction of 2-methoxy-5-nitrobenzoic acid: This is a common and often high-yielding approach where the nitro group is reduced to an amine.
-
Methylation of 5-amino-2-hydroxybenzoic acid (5-Aminosalicylic acid): This route involves the selective methylation of the hydroxyl group of the readily available 5-aminosalicylic acid.
Below, we explore the experimental details for each of these pathways.
Pathway 1: Reduction of 2-methoxy-5-nitrobenzoic acid
This pathway is a straightforward and widely used method for the synthesis of aromatic amines from their corresponding nitro compounds. The choice of reducing agent can influence the reaction conditions and work-up procedures.
Starting Material: 2-methoxy-5-nitrobenzoic acid
This starting material is commercially available from various chemical suppliers.
Reaction Scheme:
Caption: General scheme for the reduction of 2-methoxy-5-nitrobenzoic acid.
Experimental Protocols:
Method A: Catalytic Hydrogenation
This method is often preferred due to its clean reaction profile and high yields.
-
Experimental Workflow:
Spectroscopic and Analytical Profile of 5-Amino-2-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 5-Amino-2-methoxybenzoic acid (CAS No: 3403-47-2), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of experimentally derived spectra in public databases, this guide incorporates high-quality predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy and detailed interpretations for Infrared (IR) spectroscopy and Mass Spectrometry (MS) based on the compound's structural features and data from analogous molecules.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 | d | 1H | H-6 |
| ~6.85 | dd | 1H | H-4 |
| ~6.70 | d | 1H | H-3 |
| ~5.50 | s (broad) | 2H | -NH₂ |
| ~3.80 | s | 3H | -OCH₃ |
| ~12.5 (broad) | s | 1H | -COOH |
Note: Predicted data is based on standard chemical shift increments and spectral databases. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C=O (Carboxylic Acid) |
| ~155.0 | C-2 (C-OCH₃) |
| ~145.0 | C-5 (C-NH₂) |
| ~120.0 | C-6 |
| ~118.0 | C-4 |
| ~115.0 | C-1 |
| ~112.0 | C-3 |
| ~56.0 | -OCH₃ |
Note: Predicted data is based on established models and may differ from experimental results.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (Amino group) |
| 3300-2500 | Broad | O-H stretching (Carboxylic acid) |
| ~1680 | Strong | C=O stretching (Carboxylic acid) |
| ~1620, ~1580, ~1500 | Medium-Strong | C=C stretching (Aromatic ring) |
| ~1250 | Strong | Asymmetric C-O-C stretching (Aryl ether) |
| ~1030 | Medium | Symmetric C-O-C stretching (Aryl ether) |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Exact Mass | 167.0582 u |
| Predicted Key Fragmentation Ions (m/z) | Predicted Fragment Structure |
| 167 | [M]⁺ (Molecular ion) |
| 150 | [M - NH₃]⁺ |
| 122 | [M - COOH]⁺ |
| 107 | [M - COOH - CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 5 seconds.
-
Collect 16 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 30-degree pulse width with a relaxation delay of 2 seconds.
-
Collect a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimal values for the analyte.
-
Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.
-
-
Fragmentation Analysis (MS/MS):
-
Select the molecular ion peak ([M+H]⁺ at m/z 168) for collision-induced dissociation (CID).
-
Apply a range of collision energies to induce fragmentation and record the resulting product ion spectrum.
-
-
Data Processing: Process the acquired data using the instrument's software to identify the exact mass of the molecular ion and its fragment ions.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General Workflow for Spectroscopic Analysis
Logical Relationship of Spectroscopic Data
This diagram shows the relationship between the different spectroscopic techniques and the structural information they provide.
Caption: Relationship of Spectroscopic Data to Molecular Structure
A Technical Guide to the Purity and Assay of 2-Amino-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methoxybenzoic acid, also known as 5-methoxyanthranilic acid, is a key chemical intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and antidiabetic agents.[1] Its bifunctional nature, possessing both a carboxylic acid and an aromatic amine group, makes it a versatile building block in organic synthesis. This guide provides an in-depth overview of the analytical methodologies for determining the purity and assay of 2-Amino-5-methoxybenzoic acid, crucial for quality control in research and pharmaceutical manufacturing.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2-Amino-5-methoxybenzoic acid is essential for its handling, analysis, and application. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6705-03-9 | [2] |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| Appearance | White to off-white or light brown crystalline powder | [2] |
| Melting Point | 148-152 °C | [2] |
| SMILES | COC1=CC=C(N)C(=C1)C(=O)O | [2] |
| InChI Key | UMKSAURFQFUULT-UHFFFAOYSA-N | [2] |
Synthesis and Potential Impurities
The most common synthetic route to 2-Amino-5-methoxybenzoic acid is the reduction of 5-methoxy-2-nitrobenzoic acid. This is typically achieved through catalytic hydrogenation.
Understanding this synthesis pathway is critical for identifying potential impurities. The most probable process-related impurity is the unreacted starting material, 5-methoxy-2-nitrobenzoic acid. Other potential impurities could arise from side reactions or incomplete purification.
Analytical Methods for Purity and Assay
Accurate determination of purity and assay is paramount for ensuring the quality and consistency of 2-Amino-5-methoxybenzoic acid. The following sections detail the recommended analytical protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC with UV detection is a robust method for assessing the purity of 2-Amino-5-methoxybenzoic acid and quantifying impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-Amino-5-methoxybenzoic acid.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Titration for Assay Determination
An aqueous acid-base titration is a reliable and straightforward method for determining the assay of 2-Amino-5-methoxybenzoic acid.
-
Principle: The carboxylic acid group of 2-Amino-5-methoxybenzoic acid is neutralized by a standardized solution of a strong base.
-
Apparatus: Burette, beaker, magnetic stirrer.
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Phenolphthalein indicator solution.
-
Ethanol (neutralized).
-
-
Procedure:
-
Accurately weigh approximately 300 mg of 2-Amino-5-methoxybenzoic acid.
-
Dissolve in 50 mL of neutralized ethanol.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with 0.1 M NaOH until a persistent pink color is observed.
-
Record the volume of NaOH consumed.
-
-
Calculation:
-
Assay (%) = (V × M × 167.16) / (W × 1000) × 100
-
V = Volume of NaOH solution in mL
-
M = Molarity of NaOH solution
-
167.16 = Molecular weight of 2-Amino-5-methoxybenzoic acid
-
W = Weight of the sample in grams
-
-
Application in Drug Synthesis: Alogliptin
2-Amino-5-methoxybenzoic acid is a reported intermediate in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3]
Alogliptin's Mechanism of Action
Alogliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By preventing their breakdown, Alogliptin increases the levels of active incretins.[4] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in improved glycemic control.[4][6]
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quality control of 2-Amino-5-methoxybenzoic acid. The purity and assay of this critical intermediate are essential for the synthesis of safe and effective pharmaceutical products. A thorough understanding of its synthesis, potential impurities, and analytical characterization is indispensable for researchers and professionals in the field of drug development.
References
The Multifaceted Biological Activities of 5-Amino-2-methoxybenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxybenzoic acid, a versatile scaffold in medicinal chemistry, has emerged as a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Synthesis of this compound Derivatives
The synthesis of the core molecule, this compound, is commonly achieved through the reduction of the nitro group of 5-methoxy-2-nitrobenzoic acid. A widely used method involves catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst, which typically affords the desired product in high yield.
Further derivatization of this compound at its amino and carboxylic acid functionalities allows for the generation of a diverse library of compounds. Amide derivatives, for instance, can be synthesized by reacting the amino group with various acylating agents.
A general synthetic workflow is depicted below:
Caption: General synthesis workflow for this compound derivatives.
Anti-inflammatory and Analgesic Activities
Derivatives of this compound have shown potential as anti-inflammatory and analgesic agents. The primary mechanism of action for many benzoic acid derivatives in this context is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators in the synthesis of pro-inflammatory prostaglandins.[1][2][3][4][5]
Quantitative Data
While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, studies on structurally related compounds provide valuable insights. For instance, various benzoic acid derivatives have been shown to inhibit COX-1 and COX-2 with varying potencies.
Table 1: Anti-inflammatory and Analgesic Activity Data for Benzoic Acid Derivatives
| Compound Class | Assay | Target | Activity Metric | Value | Reference |
| Salicylates | COX Inhibition | COX-1 | IC50 | ~150 µM | [1] |
| Salicylates | COX Inhibition | COX-2 | IC50 | ~300 µM | [1] |
| 5-acetamido-2-hydroxy benzoic acid derivatives | Acetic acid-induced writhing | - | % Inhibition (50 mg/kg) | up to 75% | [6] |
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[7][8][9][10]
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
Animals are divided into control, standard (e.g., indomethacin), and test groups.
-
The test compound or vehicle is administered, typically intraperitoneally or orally.
-
After a set time (e.g., 30-60 minutes), a 1% solution of λ-carrageenan is injected into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
2. Acetic Acid-Induced Writhing Test in Mice
This is a common in vivo model for assessing peripheral analgesic activity.[11][12][13][14][15]
-
Animals: Swiss albino mice (20-25 g).
-
Procedure:
-
Animals are divided into control, standard (e.g., diclofenac sodium), and test groups.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally.
-
The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 10-20 minutes), starting 5 minutes after the acetic acid injection.
-
The percentage of analgesic activity is calculated as the reduction in the number of writhes compared to the control group.
-
3. Hot Plate Test in Mice
This method is used to evaluate central analgesic activity.[16][17][18][19]
-
Animals: Mice.
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).
-
The latency period for the animal to show a response to the heat (e.g., licking a paw or jumping) is recorded before and at various time points after the administration of the test compound.
-
A cut-off time is set to prevent tissue damage.
-
An increase in the latency period indicates an analgesic effect.
-
Signaling Pathways
The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB signaling pathway.[20][21][22][23][24] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Inhibitors of cyclooxygenases: mechanisms, selectivity and uses. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carrageenan induced paw: Topics by Science.gov [science.gov]
- 8. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. sid.ir [sid.ir]
- 15. saspublishers.com [saspublishers.com]
- 16. researchgate.net [researchgate.net]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. globalsciencebooks.info [globalsciencebooks.info]
- 22. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activation of NF-κ B signalling pathway by inflammatory regulators and associated drug discovering | Internet Journal of Medical Update - EJOURNAL [ajol.info]
- 24. researchgate.net [researchgate.net]
historical research on 2-Amino-5-methoxybenzoic acid applications
An In-depth Technical Guide to the Historical and Current Applications of 2-Amino-5-methoxybenzoic Acid
For researchers, scientists, and professionals in drug development, 2-Amino-5-methoxybenzoic acid is a versatile building block with a significant history in the synthesis of a wide array of bioactive compounds. This technical guide provides a comprehensive overview of its applications, supported by experimental data and synthetic protocols, to facilitate its use in contemporary research and development.
Core Applications in Research and Development
2-Amino-5-methoxybenzoic acid has been historically utilized as a key intermediate in several areas of chemical and pharmaceutical research. Its bifunctional nature, possessing both an amine and a carboxylic acid group, allows for diverse chemical modifications, leading to a range of derivatives with significant biological activities.
Pharmaceutical Intermediary
The primary application of 2-Amino-5-methoxybenzoic acid is as a precursor in the synthesis of pharmaceuticals.[1] Its derivatives have been investigated for a multitude of therapeutic applications:
-
Anti-inflammatory and Analgesic Agents: The compound serves as a foundational scaffold for the development of drugs targeting inflammation and pain.[1][2]
-
Central Nervous System (CNS) Medications: It is a building block for molecules that act on the central nervous system.[3]
-
Anti-Cancer Drugs: Its structural motifs are incorporated into various anti-cancer agents.[3]
-
Receptor Agonists and Antagonists: Derivatives of the closely related 4-amino-5-chloro-2-methoxybenzoic acid have shown potent activity as 5-HT4 receptor agonists and antagonists, suggesting a potential area of exploration for 2-Amino-5-methoxybenzoic acid derivatives.[4] More directly, it has been used in the synthesis of REV-ERBα/β antagonists, which have shown in vivo efficacy in promoting muscle repair.[5]
-
Kinase Inhibitors: The quinazolinone scaffold, which can be synthesized from 2-Amino-5-methoxybenzoic acid, is a common feature in kinase inhibitors used in cancer therapy.[6]
-
Antimalarial Agents: It has been utilized in the synthesis of 2-aryl quinolones as potential antimalarial compounds.[7]
Biochemical Research and Analytical Chemistry
Beyond its role in drug synthesis, 2-Amino-5-methoxybenzoic acid is also employed in fundamental biochemical research to study enzyme activity and metabolic pathways.[1] In analytical chemistry, it serves as a standard for chromatographic techniques and as a matrix for the analysis of glycans by mass spectrometry.[1][8][9]
Synthesis and Experimental Protocols
The synthesis of 2-Amino-5-methoxybenzoic acid and its derivatives is well-documented. The most common and efficient laboratory-scale synthesis involves the reduction of 5-methoxy-2-nitrobenzoic acid.
General Synthesis of 2-Amino-5-methoxybenzoic Acid
A widely used method for the preparation of 2-Amino-5-methoxybenzoic acid is the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.[10][11]
Experimental Protocol: Catalytic Hydrogenation [10]
-
Reactants: 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol), Palladium on carbon (10% w/w, 300 mg).
-
Solvent: Tetrahydrofuran (THF, 250 mL).
-
Procedure: The reactants and solvent are combined in a suitable reaction vessel. The mixture is stirred under a hydrogen balloon at room temperature for 18 hours.
-
Work-up: The catalyst is removed by filtration over Celite. The filtrate is concentrated under reduced pressure to yield the product.
-
Yield: 25.0 g (98%) of 2-amino-5-methoxybenzoic acid as a brown solid.
Synthesis of Bioactive Derivatives
The following protocols detail the synthesis of specific bioactive compounds starting from 2-Amino-5-methoxybenzoic acid.
Experimental Protocol: Synthesis of 6-methoxyquinazolin-4(3H)-one [6]
-
Reactants: 2-amino-5-methoxybenzoic acid (10.0 g, 59.9 mmol), formamidine acetate (12.3 g, 119 mmol).
-
Solvent: 2-methoxyethanol (80 mL).
-
Procedure: The reactants are heated in 2-methoxyethanol at 125 °C for 18 hours.
-
Work-up: After cooling to room temperature, the precipitate is collected by filtration, washed with 2-methoxyethanol, and dried under vacuum.
-
Yield: 9.1 g (87%) of 6-methoxyquinazolin-4(3H)-one.
Experimental Protocol: Synthesis of a REV-ERBα/β Antagonist Precursor [5]
-
Reactants: 2-amino-5-methoxybenzoic acid (0.3 g, 1.79 mmol), 4-(tert-butyl)benzoic acid (0.24 g, 1.79 mmol), Hydrazine hydrate (N₂H₄·H₂O, 4.0 mL, 8.04 mmol).
-
Procedure: The reaction is carried out with the specified reactants.
-
Work-up: The crude product is purified by silica gel flash column chromatography (Hexane/EtOAc = 3:1).
-
Yield: 200.0 mg (34%) of the colorless solid product.
Quantitative Data Summary
The following tables summarize key quantitative data from the cited literature, providing a comparative overview of reaction efficiencies and biological activities.
| Synthesis Reaction | Starting Material | Product | Yield (%) | Reference |
| Catalytic Hydrogenation | 5-methoxy-2-nitrobenzoic acid | 2-Amino-5-methoxybenzoic acid | 98 | [10] |
| Quinazolinone Formation | 2-Amino-5-methoxybenzoic acid | 6-methoxyquinazolin-4(3H)-one | 87 | [6] |
| Synthesis of Antimalarial Precursor | 2-Amino-5-methoxybenzoic acid | 59b (an intermediate) | 66 | [7] |
| Synthesis of REV-ERBα/β Antagonist Precursor | 2-Amino-5-methoxybenzoic acid | 3-amino-2-(4-(tert-butyl)phenyl)-7-methoxyquinazolin-4(3H)-one | 34 | [5] |
| Bioactive Compound | Target | Activity Metric | Value | Reference |
| BE2012 (derived from 2-Amino-5-methoxybenzoic acid) | REV-ERBα/β | EC₅₀ | 0.285 µM | [5] |
| BE2012 (derived from 2-Amino-5-methoxybenzoic acid) | REV-ERBα/β | Eₘₐₓ | 75.5% | [5] |
Visualizing Synthetic and Signaling Pathways
To further elucidate the utility of 2-Amino-5-methoxybenzoic acid, the following diagrams, generated using the DOT language, illustrate key synthetic workflows and a relevant biological pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datainsightsmarket.com [datainsightsmarket.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2019060611A1 - Cyclic iminopyrimidine derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. amiscientific.com [amiscientific.com]
- 9. Novel Click Coupling Chemistry to Explore Glycan Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
- 11. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for 5-Amino-2-methoxybenzoic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxybenzoic acid is a versatile bifunctional molecule widely employed as a crucial building block in the synthesis of a diverse range of pharmaceutical compounds.[1][2][3][4][5][6] Its structure, featuring both a nucleophilic amino group and a carboxylic acid moiety, allows for various chemical modifications, making it an ideal scaffold in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical agents, including the histone deacetylase (HDAC) inhibitor Entinostat and the 5-HT4 receptor agonist Mosapride.
Key Applications in Pharmaceutical Synthesis
This compound and its structural isomers and derivatives serve as pivotal intermediates in the development of therapeutic agents targeting a range of diseases. Notable applications include:
-
Anti-inflammatory and Analgesic Agents: The aminobenzoic acid scaffold is a common feature in molecules designed to target inflammatory and pain pathways.[1][5]
-
Anticancer Agents (HDAC Inhibitors): Derivatives of aminobenzoic acid are utilized in the synthesis of HDAC inhibitors like Entinostat, which modulate gene expression in cancer cells, leading to cell cycle arrest and apoptosis.[3][7][8][9][10]
-
Gastrointestinal Prokinetic Agents (5-HT4 Receptor Agonists): Chloro- and ethoxy-substituted aminobenzoic acids are key precursors for synthesizing 5-HT4 receptor agonists such as Mosapride, which enhance gastrointestinal motility.[11][12][13][14]
Data Presentation: Synthesis of Pharmaceutical Intermediates
The following tables summarize quantitative data for key reactions in the synthesis of important pharmaceutical intermediates derived from or related to this compound.
Table 1: Synthesis of 2-Amino-5-methoxybenzoic Acid
| Reactant | Catalyst | Solvent | Reaction Time | Yield | Reference |
| 5-Methoxy-2-nitrobenzoic acid | Pd/C | THF | 18 h | 98% | [15] |
Table 2: Synthesis of Mosapride Intermediate (4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamide)
| Reactant | Reagents/Conditions | Solvent | Yield | Reference |
| 4-nitro-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamide | Iron powder, Ammonium chloride, Reflux | Ethanol/Water | 96.5% | [4] |
| 4-nitro-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamide | Zinc powder, Acetic acid, Reflux | Acetic Acid | 90.3% | [4] |
Table 3: Synthesis of Entinostat Precursor (4-({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl)benzoic acid)
| Reactant 1 | Reactant 2 | Coupling Agent/Base | Solvent | Reaction Conditions | Reference |
| Pyridin-3-ylmethanol | 4-(Aminomethyl)benzoic acid | N,N'-Disuccinimidyl carbonate/Triethylamine | Dichloromethane/Water/DMF | Room Temperature | [3] |
Table 4: Final Amide Coupling Step in Entinostat Synthesis
| Reactant 1 | Reactant 2 | Coupling Agent/Base | Solvent | Reaction Conditions | Reference |
| 4-({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl)benzoic acid (Intermediate 1) | o-Phenylenediamine | HATU/DIPEA | DMF | Room Temperature | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methoxybenzoic Acid
This protocol describes the reduction of a nitrobenzoic acid derivative to synthesize 2-amino-5-methoxybenzoic acid.
Materials:
-
5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol)
-
10% Palladium on carbon (Pd/C) (300 mg)
-
Tetrahydrofuran (THF) (250 mL)
-
Hydrogen gas (H2) balloon
-
Celite
Procedure:
-
To a solution of 5-methoxy-2-nitrobenzoic acid in THF, add the Pd/C catalyst.
-
Stir the mixture at room temperature under a hydrogen balloon for 18 hours.
-
Monitor the reaction completion by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-amino-5-methoxybenzoic acid.
Expected Yield: 98%[15]
Protocol 2: Amide Coupling for the Synthesis of Entinostat
This protocol details the final amide bond formation in the synthesis of Entinostat.[3]
Materials:
-
4-({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl)benzoic acid (Intermediate 1)
-
o-Phenylenediamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve Intermediate 1 in DMF.
-
Add HATU and DIPEA to the solution to activate the carboxylic acid. Stir for a few minutes.
-
Add o-phenylenediamine to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Further purification can be performed by recrystallization or column chromatography if necessary.
Signaling Pathways and Mechanisms of Action
HDAC Inhibitor (Entinostat) Signaling Pathway
Entinostat functions by inhibiting histone deacetylases (HDACs), leading to an accumulation of acetylated histones and non-histone proteins.[8][9] This results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes.[9] The acetylation of non-histone proteins, such as transcription factors and chaperones, can also affect their stability and function, contributing to cell cycle arrest and apoptosis.[16]
Caption: Mechanism of action of Entinostat as an HDAC inhibitor.
5-HT4 Receptor Agonist (Mosapride) Signaling Pathway
Mosapride acts as a selective agonist for the 5-hydroxytryptamine 4 (5-HT4) receptor, which is a G-protein coupled receptor (GPCR).[17] Activation of the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][17] This, in turn, activates Protein Kinase A (PKA), which is thought to facilitate the release of acetylcholine from enteric neurons, thereby enhancing gastrointestinal motility.[17] Some studies also suggest a G-protein independent pathway involving Src activation.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN111349052B - Synthesis method of mosapride citrate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 9. quora.com [quora.com]
- 10. Entinostat | C21H20N4O3 | CID 4261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Novel synthesis method and intermediate for 2-ethoxy-4-amino-5-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN113214181A - New preparation method of mosapride - Google Patents [patents.google.com]
- 13. Page loading... [wap.guidechem.com]
- 14. CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof - Google Patents [patents.google.com]
- 15. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
- 16. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Amino-2-methoxybenzoic Acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxybenzoic acid is a versatile bifunctional aromatic compound widely utilized as a key intermediate in organic synthesis. Its unique structure, featuring an amino group, a carboxylic acid, and a methoxy group, makes it a valuable building block for the synthesis of a diverse range of complex molecules. This compound is particularly significant in the pharmaceutical industry as a precursor for the development of novel therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.[1][2] Additionally, it finds applications in the synthesis of dyes, pigments, and agrochemicals.[1] These application notes provide a comprehensive overview of its utility, focusing on its role in the synthesis of kinase inhibitors, and include a detailed experimental protocol for a representative synthetic transformation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3403-47-2 | [1][3] |
| Molecular Formula | C₈H₉NO₃ | [1][3] |
| Molecular Weight | 167.16 g/mol | [1][3] |
| Appearance | Dark brown to purple solid | [1] |
| Melting Point | 159-168 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Applications in Drug Discovery and Development
This compound serves as a crucial starting material in the synthesis of various biologically active compounds. Its derivatives have shown promise in several therapeutic areas.
Anti-inflammatory and Analgesic Agents
The structural motif of aminobenzoic acid is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). This compound is a valuable precursor for the synthesis of novel anti-inflammatory and analgesic agents.[1][2] The amino and carboxylic acid functionalities allow for the construction of more complex molecules that can target inflammatory pathways.
Kinase Inhibitors
A significant application of this compound is in the synthesis of protein kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The chemical scaffold of this compound can be elaborated to generate potent and selective kinase inhibitors. For instance, derivatives of similar aminobenzoic acids are used in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, which are crucial in anti-angiogenic cancer therapy.
Experimental Protocol: Synthesis of a VEGFR-2 Inhibitor Intermediate via Ullmann Condensation
This protocol describes a representative synthesis of a hypothetical N-aryl derivative of this compound, a key intermediate for a VEGFR-2 inhibitor, via a copper-catalyzed Ullmann condensation reaction. This reaction is analogous to synthetic routes used for multi-targeted kinase inhibitors like Pazopanib.
Reaction Scheme:
Caption: Synthesis of a VEGFR-2 inhibitor intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 167.16 | 1.67 g | 10.0 |
| 2-chloro-4,6-dimethylpyrimidine | 142.59 | 1.71 g | 12.0 |
| Copper(I) iodide (CuI) | 190.45 | 95 mg | 0.5 |
| L-proline | 115.13 | 115 mg | 1.0 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| Dimethyl sulfoxide (DMSO) | - | 20 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.67 g, 10.0 mmol), 2-chloro-4,6-dimethylpyrimidine (1.71 g, 12.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), L-proline (115 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous dimethyl sulfoxide (20 mL) to the flask via a syringe.
-
Heat the reaction mixture to 110 °C in an oil bath and stir vigorously for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes.
-
Acidify the mixture to pH 3-4 with 2M HCl. A precipitate will form.
-
Collect the solid by vacuum filtration and wash with cold water (3 x 20 mL).
-
Dry the crude product in a vacuum oven at 60 °C.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-(4,6-dimethylpyrimidin-2-yl)-5-amino-2-methoxybenzoic acid.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the expected structure |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the product's molecular weight |
Signaling Pathway
The synthesized intermediate can be further elaborated to yield a final compound designed to inhibit VEGFR-2. The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. Inhibition of this pathway is a key strategy in cancer therapy to cut off the blood supply to tumors.
Caption: Simplified VEGFR-2 signaling pathway.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory agents and kinase inhibitors. The provided experimental protocol for an Ullmann condensation reaction serves as a representative example of its utility in constructing complex molecular architectures for drug discovery. A thorough understanding of its reactivity and synthetic applications can empower researchers to design and synthesize novel therapeutic agents targeting a range of diseases.
References
- 1. Design, synthesis and biological evaluation of pazopanib derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Amino-2-methoxybenzoic Acid in Biochemical Research
Introduction
5-Amino-2-methoxybenzoic acid is a versatile aromatic compound that serves as a crucial building block in synthetic organic chemistry and drug discovery.[1] Its bifunctional nature, possessing both an amino and a carboxylic acid group, along with a methoxy substituent, makes it an attractive starting material for the synthesis of a wide range of biologically active molecules.[1] In biochemical research, its primary application lies in its role as a scaffold for the development of novel therapeutic agents, particularly those targeting inflammatory and pain pathways.[1] While direct use in biochemical assays is not widely documented, its derivatives are extensively studied for their potential as enzyme inhibitors and receptor modulators.
This document provides detailed application notes on the utility of this compound as a synthetic precursor for a potential cyclooxygenase (COX) inhibitor, a key target in anti-inflammatory drug development. It includes a representative synthetic protocol and a detailed methodology for a subsequent enzyme inhibition assay.
Application Note 1: Synthesis of a Novel Anti-inflammatory Agent
Objective: To utilize this compound as a precursor for the synthesis of a novel N-acyl derivative with potential anti-inflammatory activity. The rationale is based on the known anti-inflammatory properties of other acylated aminobenzoic acid derivatives which are known to inhibit cyclooxygenase (COX) enzymes.
Workflow for Synthesis of a Potential COX Inhibitor
Caption: Synthetic workflow for a potential COX inhibitor from this compound.
Experimental Protocol: Synthesis of N-(4-isobutylphenyl)acetyl-5-amino-2-methoxybenzoic acid
This protocol describes a representative synthesis of a potential anti-inflammatory agent derived from this compound and ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID).
Materials:
-
This compound
-
Ibuprofen
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Preparation of Ibuprofenoyl chloride:
-
In a round-bottom flask, dissolve ibuprofen (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.2 eq) to the solution at 0°C.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain ibuprofenoyl chloride. Use this immediately in the next step.
-
-
Acylation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a separate round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution and cool to 0°C.
-
Slowly add a solution of ibuprofenoyl chloride (1.1 eq) in anhydrous THF to the flask.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final compound.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Application Note 2: In Vitro Evaluation of COX-2 Inhibition
Objective: To assess the inhibitory activity of the newly synthesized compound against the human cyclooxygenase-2 (COX-2) enzyme. This assay is crucial for determining the potential anti-inflammatory efficacy of the compound.
Hypothetical Signaling Pathway of COX-2 in Inflammation
Caption: Inhibition of the COX-2 pathway by the synthesized compound.
Experimental Protocol: COX-2 Inhibition Assay
This protocol is a representative method for determining the IC₅₀ value of the synthesized compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Synthesized compound (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the synthesized compound and the positive control in DMSO.
-
Prepare serial dilutions of the test compound and control in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare the COX-2 enzyme solution in the assay buffer containing the heme cofactor.
-
Prepare the arachidonic acid substrate solution in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the serially diluted test compound or control. For the negative control, add 20 µL of assay buffer with DMSO.
-
Add 160 µL of the COX-2 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the arachidonic acid substrate to each well.
-
Immediately measure the rate of prostaglandin formation by monitoring the absorbance at a specific wavelength (e.g., using a colorimetric or fluorescent probe that detects prostaglandins) over a period of 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Quantitative Data Summary
The following table presents hypothetical data for the synthesized compound compared to a standard COX-2 inhibitor.
| Compound | Target | IC₅₀ (µM) [Hypothetical] |
| Synthesized Compound | COX-2 | 5.2 |
| Celecoxib (Control) | COX-2 | 0.8 |
| Synthesized Compound | COX-1 | > 100 |
| Celecoxib (Control) | COX-1 | 15.1 |
This compound is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The provided protocols outline a representative workflow for the synthesis and biochemical evaluation of a potential anti-inflammatory agent derived from this versatile building block. The successful synthesis and subsequent demonstration of selective COX-2 inhibitory activity would highlight the utility of this compound in the development of new and safer anti-inflammatory drugs. Further studies, including in vivo efficacy and toxicity assessments, would be necessary to fully characterize the therapeutic potential of such a novel compound.
References
The Role of 5-Amino-2-methoxybenzoic Acid in the Development of Novel Anti-Inflammatory Agents
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxybenzoic acid, a derivative of anthranilic acid, serves as a valuable scaffold in medicinal chemistry for the synthesis of novel therapeutic agents. Its structural features, including the amino and carboxylic acid moieties, provide versatile points for chemical modification, enabling the development of compounds with a wide range of biological activities. In the field of anti-inflammatory drug discovery, derivatives of this compound have emerged as promising candidates, with potential mechanisms of action targeting key inflammatory pathways such as cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptor-gamma (PPAR-γ). This document provides a detailed overview of the application of this compound in the synthesis of anti-inflammatory agents, complete with experimental protocols and data presentation.
Synthetic Application and Rationale
This compound is a key building block for the synthesis of a variety of heterocyclic compounds and substituted benzamides. The amino group can be readily acylated or used in cyclization reactions, while the carboxylic acid can be converted to esters or amides. This allows for the systematic modification of the molecule to optimize its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
A notable application is in the synthesis of N-phenylbenzamide derivatives, which are structurally analogous to several known non-steroidal anti-inflammatory drugs (NSAIDs). By analogy to the closely related 5-amino-2-ethoxy-N-(substituted-phenyl)benzamide derivatives, which have demonstrated potent analgesic and COX-1 inhibitory activities, it is hypothesized that the corresponding 5-amino-2-methoxy derivatives will exhibit similar anti-inflammatory properties.
Potential Signaling Pathways
The anti-inflammatory effects of agents derived from this compound are likely mediated through one or both of the following pathways:
-
Cyclooxygenase (COX) Inhibition: Many NSAIDs exert their effect by inhibiting COX-1 and/or COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins. It is plausible that derivatives of this compound could also act as COX inhibitors.
-
PPAR-γ Activation: 5-Aminosalicylic acid (5-ASA), a related compound, is known to exert its anti-inflammatory effects in the gut through the activation of PPAR-γ, a nuclear receptor that regulates inflammatory responses. Given the structural similarity, derivatives of this compound may also modulate this pathway.
Caption: COX Inhibition Pathway.
Application Notes and Protocols for 5-Amino-2-methoxybenzoic Acid in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxybenzoic acid is a versatile chemical compound with applications in pharmaceutical development and organic synthesis. In analytical chemistry, it is primarily utilized in chromatographic techniques for the analysis of complex mixtures, contributing to the accuracy of quantitative assessments. This document provides detailed application notes and experimental protocols for the use of this compound as an analytical standard and explores its potential as a matrix-assisted laser desorption/ionization (MALDI) matrix for mass spectrometry.
Application 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This compound can be quantified in various samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The following is a general protocol that can be adapted and optimized for specific matrices.
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Extraction (from a solid matrix):
-
Weigh a known amount of the homogenized sample.
-
Add a suitable extraction solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Vortex or sonicate for 15-30 minutes to ensure complete extraction.
-
Centrifuge the sample to pellet solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
2. HPLC-UV Conditions:
The following conditions are a starting point and may require optimization for specific applications.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, increasing linearly. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at approximately 254 nm and 310 nm (based on chromophores) |
| Injection Volume | 10-20 µL |
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard injections versus their known concentrations.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the quantitative analysis of this compound by HPLC-UV.
Application 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, this compound, being a polar and non-volatile compound, requires derivatization to increase its volatility. A common approach is silylation.
Experimental Protocol: GC-MS Analysis with Derivatization
1. Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the sample matrix as described in the HPLC protocol. The final extract should be in an aprotic solvent (e.g., acetonitrile, ethyl acetate).
-
Drying: Evaporate the solvent completely under a gentle stream of nitrogen. It is crucial to have a completely dry residue as silylating reagents are moisture-sensitive.
-
Derivatization:
-
To the dried residue, add a silylating agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a solvent (e.g., 50 µL of pyridine or acetonitrile).
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
-
2. GC-MS Conditions:
The following are suggested starting parameters for a GC-MS method.
| Parameter | Recommended Setting |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
3. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For quantitative analysis, an internal standard should be used, and a calibration curve should be prepared with derivatized standards.
Derivatization and GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound after derivatization.
Application 3: Potential Use as a MALDI Matrix
While not a conventionally cited matrix, the structure of this compound, containing a chromophore (the substituted benzene ring) and a labile proton (from the carboxylic acid), suggests it could potentially function as a matrix for MALDI-MS analysis of small molecules. Its utility would need to be empirically determined.
Hypothetical Protocol for MALDI-MS
1. Matrix Solution Preparation:
-
Prepare a saturated solution of this compound in a suitable solvent system. A common solvent mixture for small molecule matrices is Acetonitrile:Water (e.g., 70:30, v/v) with 0.1% Trifluoroacetic acid (TFA).
2. Sample Preparation (Dried-Droplet Method):
-
Mix the analyte solution (in a compatible solvent) with the matrix solution in a 1:1 to 1:10 (analyte:matrix) ratio.
-
Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. This should result in the co-crystallization of the analyte and matrix.
3. MALDI-MS Parameters:
| Parameter | Recommended Setting |
| Instrument | MALDI-TOF Mass Spectrometer |
| Laser | Nitrogen laser (337 nm) or Nd:YAG laser (355 nm) |
| Mode | Positive or Negative Ion Reflectron Mode |
| Laser Fluence | Start at a low energy and gradually increase until optimal signal is achieved |
| Mass Range | Dependent on the analyte of interest |
| Calibration | Use a standard peptide or small molecule calibrant mixture |
4. Data Analysis:
-
Acquire mass spectra from various positions within the dried spot to find the "sweet spots" with the best signal-to-noise ratio.
-
Identify the analyte peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
MALDI Sample Preparation Logic
Caption: Logical flow for preparing a sample for MALDI-MS analysis using a matrix.
Quantitative Data Summary (Hypothetical Performance)
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 10-100 ng/mL | 1-10 ng/mL |
| Limit of Quantitation (LOQ) | 50-500 ng/mL | 5-50 ng/mL |
| Linearity (r²) | > 0.995 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 85-115% | 80-120% |
Disclaimer: The protocols and data presented are intended as a starting point for method development. Optimization will be necessary for specific sample types and instrumentation.
Application Note: Synthesis of 6-Methoxy-2-methyl-4(3H)-quinazolinone from 2-Amino-5-methoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazolinones are a prominent class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[1] The synthesis of the quinazolinone scaffold is a key step in the development of novel therapeutic agents. A common and effective method for the synthesis of 4(3H)-quinazolinones involves the cyclization of anthranilic acid derivatives.[2][3] This application note provides a detailed protocol for the synthesis of 6-methoxy-2-methyl-4(3H)-quinazolinone from 2-amino-5-methoxybenzoic acid, a readily available starting material.
The described method is a two-step process. The first step involves the reaction of 2-amino-5-methoxybenzoic acid with acetic anhydride to form the corresponding benzoxazinone intermediate.[2][4] The subsequent reaction of this intermediate with an amine, in this case, ammonia, leads to the formation of the desired quinazolinone.[1][3] This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of 6-methoxy-2-methyl-4(3H)-quinazolinone.
Experimental Protocol
Materials and Equipment
-
2-Amino-5-methoxybenzoic acid (CAS: 6705-03-9)
-
Acetic anhydride
-
Ammonia solution (25-30%)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Part 1: Synthesis of 6-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one
-
In a 100 mL round-bottom flask, add 2-amino-5-methoxybenzoic acid (5.0 g, 29.9 mmol).
-
To this, add acetic anhydride (15 mL) and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 140°C) with continuous stirring for 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 100 mL of ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 20 mL) to remove any unreacted acetic anhydride and acetic acid.
-
Dry the product in a desiccator or a vacuum oven at 50-60°C to obtain the crude 6-methoxy-2-methyl-4H-3,1-benzoxazin-4-one.
Part 2: Synthesis of 6-Methoxy-2-methyl-4(3H)-quinazolinone
-
Transfer the crude 6-methoxy-2-methyl-4H-3,1-benzoxazin-4-one from Part 1 to a 100 mL round-bottom flask.
-
Add 30 mL of ethanol to the flask, followed by 15 mL of concentrated ammonia solution.
-
Heat the mixture to reflux with stirring for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
If precipitation is incomplete, the volume of the solvent can be reduced under reduced pressure.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be recrystallized from ethanol to afford the pure 6-methoxy-2-methyl-4(3H)-quinazolinone.
-
Dry the purified product and determine its melting point and yield.
Data Presentation
| Compound | Starting Material | Reagents | Reaction Time | Yield (%) | Melting Point (°C) |
| 6-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one | 2-Amino-5-methoxybenzoic acid | Acetic Anhydride | 2 hours | ~85-90 | Not applicable |
| 6-Methoxy-2-methyl-4(3H)-quinazolinone | 6-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one | Ammonia, Ethanol | 4 hours | ~75-85 | 238-240 |
Note: Yields are indicative and may vary based on experimental conditions and purification.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 6-methoxy-2-methyl-4(3H)-quinazolinone.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 6-methoxy-2-methyl-4(3H)-quinazolinone from 2-amino-5-methoxybenzoic acid. The two-step procedure is robust and generally provides good yields. This methodology can serve as a foundational protocol for researchers and scientists working on the synthesis of quinazolinone derivatives for drug discovery and development. Further characterization of the final product using techniques such as NMR and mass spectrometry is recommended to confirm its structure and purity.
References
Application Notes and Protocols: 5-Amino-2-methoxybenzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxybenzoic acid is a valuable and versatile building block in organic synthesis, prized for its bifunctional nature.[1] The presence of an amino group, a carboxylic acid, and a methoxy substituent on the aromatic ring allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules with significant potential in pharmaceutical and materials science applications.[1][2] Notably, derivatives of this scaffold have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties.[1][2] These application notes provide detailed protocols for the synthesis of key heterocyclic structures from this compound and discuss the potential biological activities of the resulting derivatives.
Synthetic Applications
This compound is an excellent precursor for the synthesis of substituted quinazolinones and benzoxazinones, two classes of heterocyclic compounds with a broad spectrum of biological activities.
Application 1: Synthesis of 7-Methoxy-4(3H)-quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous biologically active molecules.[3] The general method for their synthesis involves the condensation of an anthranilic acid derivative with a suitable one-carbon source, followed by cyclization. This compound serves as an excellent precursor for the synthesis of 7-methoxy-substituted quinazolinones.
Experimental Protocol: Synthesis of 2-Substituted-7-methoxy-4(3H)-quinazolinones
This protocol describes a general procedure for the synthesis of 2-substituted-7-methoxy-4(3H)-quinazolinones from this compound.
Step 1: N-Acylation of this compound
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl derivative.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Cyclization to form the Quinazolinone Ring
-
To the dried N-acyl intermediate from Step 1, add an excess of formamide.
-
Heat the mixture to 150-160 °C and stir for 4-6 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude quinazolinone.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-substituted-7-methoxy-4(3H)-quinazolinone.
Application 2: Synthesis of 7-Methoxy-4H-3,1-benzoxazin-4-one Derivatives
Benzoxazinones are another important class of heterocyclic compounds with diverse biological activities. They can be readily synthesized from anthranilic acid derivatives by reaction with acid anhydrides or orthoesters.
Experimental Protocol: Synthesis of 2-Substituted-7-methoxy-4H-3,1-benzoxazin-4-ones
This protocol outlines a one-pot synthesis of 2-substituted-7-methoxy-4H-3,1-benzoxazin-4-ones from this compound.
-
In a round-bottom flask, suspend this compound (1.0 eq.) in an excess of a suitable orthoester (e.g., triethyl orthoformate, triethyl orthoacetate).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and stir for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess orthoester under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 2-substituted-7-methoxy-4H-3,1-benzoxazin-4-one.
Biological Applications and Potential Mechanisms of Action
Derivatives of this compound, particularly the quinazolinones and benzoxazinones, are expected to exhibit a range of biological activities.
Antimicrobial Activity
Quinazolinone derivatives are known to possess significant antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The following table presents representative Minimum Inhibitory Concentration (MIC) data for structurally related quinazolinone compounds against common microbial strains.
| Compound Type | Test Organism | MIC (µg/mL) |
| 2-Aryl-quinazolinone | Staphylococcus aureus | 12.5 - 50 |
| 2-Aryl-quinazolinone | Escherichia coli | 25 - 100 |
| 2-Aryl-quinazolinone | Candida albicans | 50 - 200 |
| 2-Alkyl-quinazolinone | Staphylococcus aureus | 25 - 75 |
| 2-Alkyl-quinazolinone | Escherichia coli | 50 - 150 |
| 2-Alkyl-quinazolinone | Candida albicans | 100 - 250 |
Note: The above data is representative of the quinazolinone class of compounds and experimental determination is required for derivatives of this compound.
Anti-inflammatory Activity
The anti-inflammatory properties of benzoic acid derivatives are often linked to their ability to modulate key signaling pathways involved in inflammation. Two primary targets are Cyclooxygenase (COX) enzymes and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).
Inhibition of Cyclooxygenase (COX) Enzymes
COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effect by inhibiting these enzymes. Derivatives of this compound may act as COX inhibitors, thereby reducing prostaglandin production and alleviating inflammation.
The following table provides representative IC50 values for COX inhibition by related benzoic acid derivatives.
| Compound Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Substituted Benzoic Acid A | 5.2 | 0.8 |
| Substituted Benzoic Acid B | 15.8 | 1.2 |
| Substituted Benzoic Acid C | 2.5 | 9.7 |
Note: The above data is for illustrative purposes. The actual inhibitory activity and selectivity of this compound derivatives need to be experimentally determined.
Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)
PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. Activation of PPAR-γ can lead to the downregulation of pro-inflammatory genes. Certain benzoic acid derivatives have been identified as PPAR-γ agonists, suggesting a potential mechanism for their anti-inflammatory effects.
The following table shows representative EC50 values for PPAR-γ activation by related compounds.
| Compound Type | PPAR-γ EC50 (µM) |
| Benzoic Acid Derivative X | 2.5 |
| Benzoic Acid Derivative Y | 7.1 |
| Benzoic Acid Derivative Z | 0.9 |
Note: This data is representative, and the PPAR-γ agonist activity of this compound derivatives requires experimental validation.
Visualizations
Caption: General workflow for synthesis and biological evaluation.
Caption: Inhibition of the COX pathway by derivatives.
Caption: Activation of the PPAR-gamma signaling pathway.
References
- 1. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 3. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator activated receptor gamma and oxidized docosahexaenoic acids as new class of ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Amino-2-methoxybenzoic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 5-Amino-2-methoxybenzoic acid in material science, focusing on its use as a monomer for high-performance polymers, a corrosion inhibitor, and a ligand for the synthesis of metal-organic frameworks (MOFs). While direct experimental data for this specific isomer is limited in some applications, the protocols provided are based on established methodologies for structurally similar compounds.
High-Performance Polyamides and Poly(amide-imide)s
This compound possesses both an amine and a carboxylic acid group, making it a suitable monomer for the synthesis of aromatic polyamides. The presence of the methoxy group can enhance solubility and modify the thermal and mechanical properties of the resulting polymers.[1][2] By reacting with a diacid chloride or a dicarboxylic acid, it can form polyamides. Furthermore, its derivatives can be used to synthesize poly(amide-imide)s, which are known for their excellent thermal stability and mechanical strength.[1][3]
Quantitative Data: Thermal and Mechanical Properties of Related Poly(amide-imide)s
The following table summarizes the properties of poly(amide-imide)s (PAIs) synthesized from a structurally related monomer, 3-trimellitimido-4-methoxybenzoic acid, and various aromatic diamines.[1] This data provides an insight into the expected performance of polymers derived from this compound.
| Polymer ID | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| PAI-a | 0.45 | 321 | 530 | 95 | 8 |
| PAI-b | 0.54 | 377 | 545 | 110 | 7 |
| PAI-c | 0.32 | 281 | 520 | 88 | 10 |
| PAI-d | 0.48 | 335 | 535 | 102 | 9 |
Data extracted from a study on poly(amide-imide)s derived from a different but structurally similar methoxybenzoic acid derivative.[1]
Experimental Protocol: Synthesis of Aromatic Polyamides via Direct Polycondensation
This protocol describes the direct polycondensation of this compound with a dicarboxylic acid using the Yamazaki-Higashi reaction.[4]
Materials:
-
This compound
-
Aromatic dicarboxylic acid (e.g., terephthalic acid)
-
N-methyl-2-pyrrolidone (NMP)
-
Pyridine (Py)
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl2), anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry argon or nitrogen.
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound (1 equivalent) and the aromatic dicarboxylic acid (1 equivalent) in a mixture of NMP and pyridine (5% v/v).
-
Add anhydrous calcium chloride to the reaction mixture to improve solubility.
-
Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triphenyl phosphite (TPP) (2 equivalents) to the cooled solution.
-
Heat the reaction mixture to 100-120°C and maintain for 3-6 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Filter the fibrous polymer, wash thoroughly with hot methanol and then water to remove residual solvents and reagents.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
-
The resulting polymer can be characterized by FTIR, NMR, GPC, TGA, and DSC.
References
- 1. Synthesis and characterization of poly(amide-imide)s derived from a new ortho -functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11710H [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. dspace.ncl.res.in [dspace.ncl.res.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-methoxybenzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Amino-2-methoxybenzoic acid, a key intermediate in various pharmaceutical and chemical applications. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most prevalent and often highest-yielding method is the reduction of the nitro group in the precursor, 5-methoxy-2-nitrobenzoic acid.[1] Among the various reduction techniques, catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is widely reported to provide excellent yields, often described as quantitative.[1][2]
Q2: What are the primary safety concerns when performing a catalytic hydrogenation to synthesize this compound?
A2: The primary safety concerns with catalytic hydrogenation are the flammability of hydrogen gas and the pyrophoric nature of the palladium on carbon catalyst, especially when dry. It is crucial to work in a well-ventilated area, use appropriate grounding for equipment to prevent static discharge, and handle the catalyst with care, preferably as a slurry or under an inert atmosphere.
Q3: Can I use a different reduction method if I don't have access to high-pressure hydrogenation equipment?
A3: Yes, several other effective reduction methods can be employed at atmospheric pressure. Transfer hydrogenation, which uses a hydrogen donor like formic acid or ammonium formate in the presence of a catalyst (e.g., Pd/C), is a viable alternative.[3] Additionally, classic metal-mediated reductions, such as the Béchamp reduction using iron powder in the presence of an acid like hydrochloric acid (HCl), are robust and cost-effective options.[3][4]
Q4: My final product is discolored (e.g., brown or dark yellow). What is the likely cause and how can I purify it?
A4: Discoloration in the final product is typically due to the presence of colored impurities, which may arise from side reactions or oxidation of the amino group.[5] To decolorize the product, you can perform a recrystallization step. Dissolving the crude product in a suitable hot solvent and adding a small amount of activated charcoal can effectively adsorb these colored impurities. A subsequent hot filtration to remove the charcoal, followed by slow cooling to allow for crystal formation, will yield a purer, less colored product.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
A low yield of the desired product is a common issue that can stem from several factors throughout the synthetic process.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[3] - Catalyst Activity: If using a catalyst like Pd/C, ensure it is not old or deactivated. Use a fresh batch of catalyst if necessary. For metal-mediated reductions, ensure the metal surface is activated. |
| Poor Catalyst Dispersion | - Agitation: In heterogeneous reactions like catalytic hydrogenation, vigorous stirring is essential to ensure proper mixing and contact between the catalyst, substrate, and hydrogen source.[3] |
| Suboptimal Reaction Conditions | - Temperature: While many reductions proceed well at room temperature, some may require gentle heating to go to completion. Conversely, excessive heat can lead to side reactions. Optimize the temperature based on the chosen method. - Solvent: The choice of solvent can impact the solubility of the starting material and the efficiency of the reaction. Common solvents for these reductions include methanol, ethanol, and tetrahydrofuran (THF).[3][6] |
| Product Loss During Work-up | - Extraction: Ensure the pH is appropriately adjusted during the work-up to ensure the product is in the desired form for extraction. The amino acid product is amphoteric, so its solubility will vary with pH. - Recrystallization: Using an excessive amount of solvent during recrystallization can lead to significant product loss in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the product.[5] |
Issue 2: Presence of Impurities in the Final Product
The presence of impurities can affect the quality and suitability of the this compound for downstream applications.
| Potential Impurity | Identification and Removal |
| Unreacted Starting Material | - Identification: The presence of 5-methoxy-2-nitrobenzoic acid can be detected by TLC or LC-MS. - Removal: If a significant amount of starting material remains, consider re-subjecting the crude product to the reaction conditions. For smaller amounts, purification by recrystallization or column chromatography may be effective. |
| Side-Reaction Products | - Identification: Depending on the reduction method, various side-products can form. Spectroscopic analysis (e.g., NMR, MS) can help identify these impurities. - Removal: Purification is key. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often the first choice.[5] If isomers or other closely related impurities are present, column chromatography may be necessary. |
| Residual Metal Salts | - Cause: This is common in metal-mediated reductions (e.g., with iron or tin). - Removal: Ensure the reaction mixture is thoroughly filtered after the reaction is complete to remove the bulk of the metal salts.[3] Washing the isolated product with appropriate aqueous solutions can also help remove any remaining inorganic impurities. |
Data Presentation
The following table summarizes and compares common methods for the reduction of 5-methoxy-2-nitrobenzoic acid.
| Reduction Method | Reagents | Typical Solvent | Reaction Time | Reported Yield | Key Advantages | Potential Drawbacks |
| Catalytic Hydrogenation | H₂, Pd/C | THF, Methanol, Ethanol | 1-18 hours[3][6] | High (up to 98%)[6] | Clean reaction, high yield | Requires specialized hydrogenation equipment, catalyst can be pyrophoric |
| Transfer Hydrogenation | Formic acid or Ammonium formate, Pd/C | Methanol, Ethanol | 1-6 hours[3] | Good to high | Avoids the use of high-pressure hydrogen gas[3] | May require heating |
| Béchamp Reduction | Fe, HCl | Ethanol/Water | 2-4 hours[3] | Good | Cost-effective, robust[3] | Requires extensive work-up to remove iron salts, acidic conditions |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and H₂
This protocol is adapted from a known synthetic route for a similar compound.[6]
Materials:
-
5-methoxy-2-nitrobenzoic acid
-
10% Palladium on carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 5-methoxy-2-nitrobenzoic acid (1.0 eq) in THF.
-
Carefully add 10% Pd/C (catalytic amount, e.g., 1-5 mol%) to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm or via a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of THF.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Béchamp Reduction using Iron and HCl
This protocol is a general procedure adapted for the specific substrate.[3][7]
Materials:
-
5-methoxy-2-nitrobenzoic acid
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Filter aid (e.g., Celite®)
-
Sodium carbonate or sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methoxy-2-nitrobenzoic acid (1.0 eq), ethanol, and water.
-
Add iron powder (3-5 eq) to the mixture.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add concentrated HCl (catalytic amount, e.g., 0.3-0.5 eq) dropwise to the refluxing mixture.
-
Continue heating at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter the hot solution through Celite® to remove the iron salts.
-
Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and water.
-
Basify the aqueous layer with a sodium carbonate or sodium hydroxide solution to a pH of 8-9.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
Purify the product by recrystallization as needed.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
- 7. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of Crude 5-Amino-2-methoxybenzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of crude 5-Amino-2-methoxybenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the likely impurities in my crude this compound?
A1: The composition of impurities is largely dependent on the synthetic route employed. A common method for synthesizing aminobenzoic acids is the reduction of the corresponding nitrobenzoic acid. Therefore, the most probable impurities include:
-
Unreacted Starting Material: 2-methoxy-5-nitrobenzoic acid is a likely impurity if the reduction reaction did not proceed to completion.
-
Side-Reaction Products: Depending on the reaction conditions, other isomers or byproducts from side reactions may be present.
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and work-up may persist in the crude product.
-
Color Impurities: The crude product often appears as a dark brown or purple solid, indicating the presence of colored impurities, which may be oxidation products or other highly conjugated systems.[1]
Q2: My purified this compound is still discolored (e.g., brown or purple) instead of a lighter solid. How can I improve the color?
A2: Discoloration is a common issue, often caused by trace impurities or oxidation of the amino group. Here are some effective strategies:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many of the colored impurities. Remove the charcoal by hot filtration before allowing the solution to cool and crystallize.
-
Use of an Inert Atmosphere: If oxidation is suspected, performing purification steps under an inert atmosphere, such as nitrogen or argon, can prevent further discoloration.
Q3: I am experiencing low recovery after recrystallization. What are the common causes and solutions?
A3: Low recovery is a frequent challenge in recrystallization. The primary causes and their remedies are outlined below:
| Possible Cause | Troubleshooting Steps |
| Excessive Solvent Use | Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. |
| Inappropriate Solvent Choice | The ideal solvent should have high solubility for the compound when hot and low solubility when cold. If solubility remains high at lower temperatures, significant product loss will occur. A different solvent or a mixed-solvent system may be necessary. For compounds with both acidic and basic functionalities, solvent choice can be critical. |
| Premature Crystallization | If the product crystallizes too quickly during hot filtration, it can be lost. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated. |
| Rapid Cooling | Allowing the solution to cool too quickly can lead to the formation of small, impure crystals and can trap impurities. Let the solution cool slowly to room temperature before placing it in an ice bath to maximize recovery of pure crystals. |
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to a high concentration of impurities or an unsuitable solvent.
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly.
-
Modify the Solvent System: If the issue persists, the solvent may not be appropriate. Consider using a different solvent or a mixed-solvent system. For a polar compound like this compound, a mixture of a good solvent (like ethanol) and a poor solvent (like water) can be effective.
-
Induce Crystallization: Scratching the inside of the flask at the surface of the solution with a glass rod can sometimes provide a surface for crystals to begin forming.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline for the recrystallization of this compound. Ethanol or an ethanol-water mixture are often suitable for substituted benzoic acids.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir the solution while heating.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes with stirring.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Acid-Base Extraction Protocol
This method is useful for separating the acidic product from neutral impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The this compound will react with the base to form its water-soluble sodium salt, which will move to the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acidic product has been extracted.
-
Backwash (Optional): Combine the aqueous extracts and wash with a small amount of fresh diethyl ether to remove any trapped neutral impurities.
-
Precipitation: Cool the aqueous solution in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Visualized Workflows
Caption: A typical workflow for the purification of this compound via recrystallization.
Caption: A schematic of the acid-base extraction process for purifying this compound.
References
Technical Support Center: Synthesis of 5-Amino-2-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established synthetic route involves a two-step process:
-
Nitration: Electrophilic aromatic substitution of 2-methoxybenzoic acid to yield 5-nitro-2-methoxybenzoic acid.
-
Reduction: Subsequent reduction of the nitro group of 5-nitro-2-methoxybenzoic acid to an amine, affording the final product, this compound.
Q2: What are the primary side reactions to be aware of during the nitration of 2-methoxybenzoic acid?
A2: The primary side reactions during the nitration step are the formation of undesired isomers. Due to the directing effects of the substituents on the aromatic ring, a mixture of nitro-isomers is often produced. The methoxy group is an ortho, para-director, while the carboxylic acid group is a meta-director. This can lead to the formation of other isomers in addition to the desired 5-nitro-2-methoxybenzoic acid. Over-nitration to form dinitrobenzoic acid derivatives can also occur under harsh reaction conditions.
Q3: What are the potential side reactions during the reduction of 5-nitro-2-methoxybenzoic acid?
A3: The main side reaction during the reduction step is incomplete reduction of the nitro group, which can result in the formation of nitroso or hydroxylamino intermediates. The choice of reducing agent and reaction conditions is crucial to ensure complete conversion to the desired amino group.
Troubleshooting Guides
Nitration of 2-methoxybenzoic acid
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of the desired 5-nitro isomer | Formation of a mixture of isomers due to competing directing effects. | Optimize reaction temperature; lower temperatures often favor specific isomers. Consider alternative nitrating agents that may offer better regioselectivity. |
| Incomplete reaction. | Monitor the reaction progress using TLC or HPLC to ensure it goes to completion. | |
| Product loss during workup. | Ensure the product fully precipitates during quenching with ice water. Wash the precipitate with cold water to minimize solubility losses. | |
| Presence of multiple spots on TLC after reaction | Formation of multiple nitro-isomers. | Isolate the desired isomer through column chromatography or recrystallization. |
| Formation of a dark-colored reaction mixture | Oxidation of the starting material or product. | Maintain a low reaction temperature and ensure the slow, controlled addition of the nitrating agent. |
| Evidence of dinitrated products in mass spectrometry | Reaction conditions are too harsh (e.g., high temperature, excess nitrating agent). | Reduce the reaction temperature and use a stoichiometric amount of the nitrating agent. |
Reduction of 5-nitro-2-methoxybenzoic acid
| Observed Issue | Potential Cause | Recommended Solution |
| Incomplete conversion of the nitro group | Insufficient amount of reducing agent or catalyst. | Use a sufficient excess of the reducing agent. Ensure the catalyst (if used) is active. |
| Deactivation of the catalyst. | Use fresh catalyst and ensure the reaction solvent is free of impurities that could poison the catalyst. | |
| Presence of byproducts in the final product | Formation of intermediates from incomplete reduction (e.g., nitroso, hydroxylamino compounds). | Increase the reaction time or temperature (if appropriate for the chosen method) to ensure complete reduction. |
| Side reactions with the reducing agent. | Select a reducing agent that is chemoselective for the nitro group. | |
| Difficulty in isolating the final product | The product may be soluble in the workup solvent. | Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility before filtration. |
| Contamination with metal salts (from metal-mediated reduction). | Thoroughly wash the product to remove any residual metal salts. Filtration through celite can also be effective. |
Quantitative Data on Side Reactions
The following table summarizes the potential side products and their expected prevalence in the synthesis of this compound. Please note that the exact percentages can vary significantly based on the specific reaction conditions.
| Reaction Step | Desired Product | Common Side Product(s) | Typical Prevalence of Side Product(s) |
| Nitration | 5-nitro-2-methoxybenzoic acid | 3-nitro-2-methoxybenzoic acid | Can be a significant byproduct depending on conditions. |
| 4-nitro-2-methoxybenzoic acid | Minor byproduct. | ||
| Dinitro-2-methoxybenzoic acids | Typically low, but increases with harsher conditions. | ||
| Reduction | This compound | 5-Nitroso-2-methoxybenzoic acid | Usually present in trace amounts if the reaction is incomplete. |
| 5-Hydroxylamino-2-methoxybenzoic acid | Can be a minor intermediate if the reduction is not driven to completion. |
Experimental Protocols
Nitration of 2-methoxybenzoic acid
This protocol is a general guideline and may require optimization.
-
Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.
-
Reaction Setup: Dissolve 2-methoxybenzoic acid in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a thermometer. Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-methoxybenzoic acid, ensuring the temperature is maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at low temperature and monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to isolate the desired 5-nitro-2-methoxybenzoic acid isomer.
Reduction of 5-nitro-2-methoxybenzoic acid (Catalytic Hydrogenation)
This is a common and clean method for the reduction of the nitro group.
-
Reaction Setup: In a hydrogenation vessel, dissolve 5-nitro-2-methoxybenzoic acid in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel, purge with an inert gas, and then introduce hydrogen gas (typically at a pressure of 1-4 atm). Stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of Celite.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization if necessary.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Optimizing Reaction Conditions for 5-Amino-2-methoxybenzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 5-Amino-2-methoxybenzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound core structure?
A1: A prevalent and efficient method for synthesizing the 2-Amino-5-methoxybenzoic acid core is through the reduction of 5-methoxy-2-nitrobenzoic acid.[1][2][3] This is typically achieved via catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst, a method known for producing high yields.[1][2][3]
Q2: I am struggling with low yields in my amide coupling reaction with this compound. What are some common causes and solutions?
A2: Low yields in amide coupling reactions are a frequent issue. Several factors could be at play:
-
Ineffective Coupling Agents: Standard coupling agents may not be sufficient. Consider using more robust reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which is effective for challenging couplings.[4][5]
-
Steric Hindrance: The substituents on both the benzoic acid and the amine can sterically hinder the reaction. Optimizing the reaction temperature and time may be necessary.
-
Inadequate Base: The choice and amount of base are critical. Non-nucleophilic bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are commonly used to scavenge the acid produced during the reaction.[4]
-
Solvent Issues: Ensure you are using a dry, appropriate solvent. Dimethylformamide (DMF) and Isopropyl acetate are common choices for these types of reactions.[4]
Q3: What are the key reaction parameters to control during the synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid, a precursor for some derivatives?
A3: The key factors influencing the yield of 2-methoxy-5-sulfonyl chlorobenzoic acid are the amount of chlorosulfonic acid, reaction temperature, and reaction time. The reaction involves a sulfonation step followed by reaction with chlorosulfonic acid to form the target product. It is crucial to control the temperature to avoid side reactions.[6]
Q4: How can I minimize the formation of isomers during the synthesis of derivatives?
A4: The formation of isomers can often be controlled by using protecting groups. For instance, in reactions involving nitration, protecting the amino group with an acyl group can direct the incoming group to the desired position on the aromatic ring, thus minimizing the formation of unwanted isomers.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Amide Product | Incomplete activation of the carboxylic acid. | Use a more powerful activating agent like HATU or convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Be cautious as the acid chloride route can be harsh.[8] |
| Poor nucleophilicity of the amine. | Add a stronger, non-nucleophilic base like DBU or use a higher reaction temperature. | |
| Water contamination in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. Dry starting materials under vacuum. Water can quench the activated acid intermediate.[8] | |
| Formation of Multiple Products/Impurities | Side reactions due to high temperature. | Optimize the reaction temperature. For exothermic reactions like sulfonation or nitration, maintain a low temperature (e.g., 0-10°C) during reagent addition.[6][7] |
| Over-reaction or side reactions of functional groups. | Use appropriate protecting groups for sensitive functionalities on your starting materials. | |
| Anhydride formation instead of amide. | This can happen when activating the carboxylic acid. Ensure your amine is present or added shortly after activation. This may also indicate water contamination.[8] | |
| Reaction Fails to Proceed | Inactive catalyst (for hydrogenation). | Use fresh Pd/C catalyst. Ensure the reaction system is properly purged with hydrogen. |
| Starting material is not activated. | Monitor the formation of the activated intermediate (e.g., activated ester with HATU) by LCMS or TLC before adding the amine. | |
| Difficulty in Product Purification | Unreacted starting materials and coupling reagents. | Optimize the stoichiometry of your reactants. Use a slight excess of the amine if it is inexpensive and easily removable. Water-soluble byproducts from coupling agents can often be removed with an aqueous workup. |
| Product is difficult to crystallize. | Try different solvent systems for recrystallization or consider column chromatography for purification. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methoxybenzoic Acid via Hydrogenation
This protocol is adapted from the reduction of 5-methoxy-2-nitrobenzoic acid.[1][2]
Materials:
-
5-Methoxy-2-nitrobenzoic acid
-
Palladium on carbon (10% Pd/C)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve 5-methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol) in THF (250 mL) in a suitable reaction vessel.
-
Add 10% Pd/C catalyst (e.g., 300 mg) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 18 hours.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional THF.
-
Concentrate the filtrate under reduced pressure to obtain 2-amino-5-methoxybenzoic acid.
Expected Outcome: This procedure can yield the product in high purity (e.g., 98% yield).[1]
Protocol 2: HATU-Mediated Amide Coupling
This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.[4]
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide), anhydrous
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add the amine (1.1 equivalents) to the mixture.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add DIPEA (2.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Quantitative Data Summary
Table 1: Optimized Reaction Conditions for Synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid [6]
| Parameter | Optimized Value |
| Molar Ratio (Salicylic acid:NaOH) | 1 : 2.1 |
| Molar Ratio (Salicylic acid:Dimethyl sulfate) | 1 : 2.3 |
| Reaction Time (Methylation) | 5 hours |
| Yield (2-methoxybenzoic acid) | 92.6% |
| Reaction Temperature (Chlorosulfonation) | 50-70 °C |
| Reaction Time (Chlorosulfonation) | 2 hours |
| Yield (2-methoxy-5-sulfonyl chlorobenzoic acid) | 95.7% |
Table 2: Optimized Reaction Conditions for Synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate [6]
| Parameter | Optimized Value |
| Amination Temperature | 30 °C |
| Molar Ratio (Sulfonyl chloride:Ammonium hydroxide) | 1 : 20 |
| Reaction Time (Amination) | 5 hours |
| Yield | 97.4% |
| Purity | 99.2% |
Visualized Workflows
Caption: General workflow for synthesis of this compound derivatives.
References
- 1. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
- 2. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
stability and storage conditions for 2-Amino-5-methoxybenzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-Amino-5-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-Amino-5-methoxybenzoic acid?
A1: To ensure the long-term stability of 2-Amino-5-methoxybenzoic acid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For optimal preservation of its chemical integrity, storage at room temperature under an inert atmosphere and protected from light is recommended.[3][4][5]
Q2: What are the signs of degradation for 2-Amino-5-methoxybenzoic acid?
Q3: What materials are incompatible with 2-Amino-5-methoxybenzoic acid?
A3: 2-Amino-5-methoxybenzoic acid should not be stored with strong oxidizing agents, such as nitrates, oxidizing acids, and chlorine bleaches.[7][10] Contact with these substances can lead to a chemical reaction that may compromise the stability and purity of the compound.
Q4: What is the recommended solvent for dissolving 2-Amino-5-methoxybenzoic acid?
A4: 2-Amino-5-methoxybenzoic acid has slight solubility in methanol.[4][5] Depending on the experimental requirements, other polar organic solvents may be suitable, but it is advisable to perform small-scale solubility tests first.
Q5: Is 2-Amino-5-methoxybenzoic acid sensitive to light or air?
Storage Conditions Summary
| Parameter | Recommended Condition | Source |
| Temperature | Room Temperature (10°C - 25°C) | [3][4][11] |
| Atmosphere | Inert Atmosphere (e.g., Nitrogen, Argon) | [3][4] |
| Light | Keep in a dark place | [3][4] |
| Container | Tightly closed container | [1][2] |
| Ventilation | Store in a well-ventilated place | [1][2] |
| Incompatibilities | Avoid strong oxidizing agents | [7][10] |
Troubleshooting Guide
If you suspect that your sample of 2-Amino-5-methoxybenzoic acid may have degraded, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for assessing the stability of 2-Amino-5-methoxybenzoic acid.
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 2-Amino-5-methoxybenzoic acid in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration.
-
Sample Preparation: Prepare the test sample of 2-Amino-5-methoxybenzoic acid at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable for this type of aromatic compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of the main peak from any potential impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject both the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the test sample to that of the reference standard. The appearance of significant additional peaks or a decrease in the area of the main peak in the sample chromatogram would indicate the presence of impurities and potential degradation. The purity can be calculated based on the relative peak areas.
Logical Relationship Diagram
The following diagram illustrates the relationship between storage conditions and the stability of 2-Amino-5-methoxybenzoic acid.
Caption: Factors influencing the stability and degradation of 2-Amino-5-methoxybenzoic acid.
References
- 1. 2-Amino-5-methoxybenzoic acid - Safety Data Sheet [chemicalbook.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 6705-03-9|2-Amino-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. 2-Amino-5-methoxybenzoic acid | 6705-03-9 [chemicalbook.com]
- 5. 2-Amino-5-methoxybenzoic acid CAS#: 6705-03-9 [amp.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Amino-5-methoxybenzoic Acid | 6705-03-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 2-Amino-5-methoxybenzoic acid | 6705-03-9 | FA16047 [biosynth.com]
Technical Support Center: 5-Amino-2-methoxybenzoic Acid Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving 5-Amino-2-methoxybenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically achieved through the reduction of 5-methoxy-2-nitrobenzoic acid, can arise from several factors.[1][2] A systematic approach to troubleshooting can help identify and resolve the issue.
Troubleshooting Steps:
-
Incomplete Reaction: The reduction of the nitro group may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or increasing the catalyst load (e.g., Pd/C). Ensure the hydrogen source (e.g., H2 balloon) is properly set up and maintained throughout the reaction.[1]
-
-
Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be old or poisoned.
-
Solution: Use fresh, high-quality catalyst for each reaction. Ensure the reaction setup is free of potential catalyst poisons.
-
-
Suboptimal Reaction Conditions: The temperature, pressure, or solvent may not be ideal.
-
Product Loss During Workup: Significant amounts of the product can be lost during filtration and extraction.
-
Solution: After the reaction, ensure the catalyst is thoroughly removed by filtration, often through a pad of Celite.[1] During extraction, perform multiple washes with the appropriate solvent to ensure complete recovery of the product from the aqueous layer.
-
Q2: The color of my purified this compound is off-white or brownish instead of the expected solid. What does this indicate?
A2: The expected appearance of this compound is a dark brown to purple solid.[3] An off-color product often suggests the presence of impurities, which could be residual starting materials, byproducts, or degradation products.
Troubleshooting Steps:
-
Residual Starting Material: Incomplete reduction can leave behind the starting material, 5-methoxy-2-nitrobenzoic acid.
-
Solution: Monitor the reaction to completion via TLC to ensure all starting material is consumed.
-
-
Oxidation: The amino group is susceptible to oxidation, which can lead to colored impurities.
-
Impurities from Side Reactions: Other functional groups on the aromatic ring can sometimes react, leading to byproducts.
-
Solution: Optimize the reaction conditions to be as specific as possible for the desired transformation. Purification by recrystallization can help remove these impurities.
-
Q3: I am facing solubility issues with this compound in my desired solvent. What can I do?
A3: this compound is slightly soluble in methanol.[4] Its solubility in other solvents can be limited.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities. Common solvents to try include ethanol, DMSO, and DMF.
-
pH Adjustment: As an amino acid, its solubility is pH-dependent. In aqueous solutions, adjusting the pH can significantly increase solubility. Acidifying the solution will protonate the amino group, while making it basic will deprotonate the carboxylic acid.
-
Sonication and Heating: Gentle heating and sonication can help dissolve the compound. However, be cautious with heating as it might degrade the sample.
-
Esterification: For certain applications, converting the carboxylic acid to its methyl ester, 5-Amino-2-methoxy-benzoic acid methyl ester, can improve solubility in organic solvents.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol is based on the reduction of 5-methoxy-2-nitrobenzoic acid.[1][2]
Materials:
-
5-Methoxy-2-nitrobenzoic acid
-
Palladium on carbon (10% Pd/C)
-
Tetrahydrofuran (THF) or Ethanol
-
Hydrogen gas (H2) balloon or hydrogenator
-
Celite
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolve 5-methoxy-2-nitrobenzoic acid in THF or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution (typically 1-5 mol% of the substrate).
-
Seal the flask and purge it with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 12-18 hours).[1]
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purify the product by recrystallization if necessary.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [3] |
| Molecular Weight | 167.16 g/mol | [3] |
| Appearance | Dark brown to purple solid | [3] |
| Melting Point | 159-168 °C | [3] |
| Storage | 0-8°C | [3] |
Visualizations
References
- 1. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
- 2. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6705-03-9 CAS MSDS (2-Amino-5-methoxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
Technical Support Center: Scale-Up of 5-Amino-2-methoxybenzoic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 5-Amino-2-methoxybenzoic acid production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the transition from laboratory-scale to pilot-plant or industrial-scale production of this compound, primarily focusing on the common synthesis route involving the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or catalyst activity at a larger scale. | - Increase Reaction Time: Monitor the reaction progress using in-process controls (e.g., HPLC) until the starting material is consumed.[1] - Optimize Catalyst Loading: The catalyst-to-substrate ratio may need to be adjusted for larger batches. Perform small-scale trials to determine the optimal loading. - Improve Hydrogen Mass Transfer: Ensure efficient agitation and hydrogen dispersion in the reactor. Consider increasing hydrogen pressure, but be mindful of potential impacts on impurity profiles.[2] |
| Poor Catalyst Dispersion: Inadequate mixing leading to localized areas of low catalyst concentration. | - Evaluate Agitation System: The agitator design and speed should be sufficient to maintain a uniform slurry. - Consider Catalyst Support: The choice of catalyst support can influence its suspension properties. | |
| Product Solubility Issues: The product may have limited solubility in the reaction solvent, leading to precipitation on the catalyst surface and deactivation. | - Solvent Screening: Evaluate alternative solvents or solvent mixtures that offer better solubility for both the reactant and the product.[2] - Temperature Adjustment: Increasing the reaction temperature may improve solubility, but this must be balanced against potential side reactions. | |
| High Impurity Levels | Formation of By-products: Side reactions, such as the formation of azoxy compounds from nitroso and hydroxylamine intermediates, can increase with localized hydrogen limitations during scale-up.[1][3] | - Enhance Mass Transfer: Improved agitation and hydrogen sparging can minimize the accumulation of intermediates that lead to by-products.[2] - Control Hydrogen Pressure: Operating at a sufficiently high hydrogen pressure can help to avoid the formation of genotoxic intermediates.[2] |
| Incomplete Conversion of Intermediates: Insufficient reaction time or catalyst deactivation can lead to the presence of reaction intermediates in the final product. | - Reaction Monitoring: Use PAT tools like online HPLC to ensure the reaction goes to completion.[4] - Catalyst Health: Ensure the catalyst is not poisoned or deactivated. Consider using a fresh batch of catalyst or a regeneration step if applicable. | |
| Poor Product Color (Discoloration) | Oxidation of the Amino Group: The amino group is susceptible to oxidation, which can lead to colored impurities. | - Inert Atmosphere: Conduct the reaction, work-up, and purification steps under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen. - Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant may be beneficial, but this would require thorough validation. |
| Presence of Colored By-products: Incomplete reduction or side reactions can generate colored impurities. | - Activated Carbon Treatment: During the work-up or recrystallization, treatment with activated charcoal can effectively remove many colored impurities. - Recrystallization: A carefully designed recrystallization step is crucial for color improvement. | |
| Crystallization Issues | Inconsistent Crystal Form (Polymorphism): Different cooling and agitation profiles at a larger scale can lead to the formation of different crystal forms with varying physical properties. | - Controlled Cooling: Implement a programmed cooling profile to ensure consistent crystal growth. - Seeding: Introduce seed crystals of the desired polymorph to control the crystallization process. |
| "Oiling Out" Instead of Crystallization: The product separates as a liquid phase before crystallizing due to high impurity levels or rapid supersaturation. | - Solvent System Optimization: Adjust the solvent composition to ensure the product remains soluble at the initial stage of cooling. The use of a co-solvent or anti-solvent can be beneficial.[5] - Slower Cooling Rate: A slower cooling rate can prevent rapid supersaturation and promote gradual crystal growth. | |
| Fine Particles or Poor Filterability: Rapid crystallization can lead to the formation of small particles that are difficult to filter and wash. | - Control Supersaturation: Manage the rate of cooling or anti-solvent addition to control the level of supersaturation. - Aging: Holding the crystal slurry at a specific temperature with agitation can allow for crystal growth and improved particle size distribution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the hydrogenation of 5-methoxy-2-nitrobenzoic acid?
A1: The primary safety concerns are the flammability of hydrogen gas and the exothermic nature of the hydrogenation reaction. At scale, heat removal becomes more challenging, and poor temperature control could lead to a thermal runaway. It is crucial to have a robust reactor cooling system and to carefully control the rate of hydrogen addition. The use of a catalyst, typically palladium on carbon, also presents a handling hazard as it can be pyrophoric when dry and exposed to air.
Q2: How can I improve the efficiency of catalyst filtration and recovery at a larger scale?
A2: Catalyst filtration can be a bottleneck in large-scale production. To improve efficiency, consider using a filter press or a centrifugal filter, which are more suitable for handling larger volumes of slurry. Ensure that the filter medium is appropriate for the particle size of the catalyst. To minimize product loss, the filtered catalyst cake should be washed with fresh solvent. For catalyst recovery, if the catalyst is to be reused, it should be washed thoroughly and stored under appropriate conditions to prevent deactivation.
Q3: What are the key parameters to monitor during the crystallization of this compound?
A3: Key parameters to monitor include:
-
Temperature: The cooling profile significantly impacts crystal size and purity.
-
Supersaturation: This is the driving force for crystallization and should be controlled to avoid the formation of fine particles or "oiling out."
-
Agitation: The mixing speed affects crystal growth and can prevent the settling of crystals.
-
pH: The pH of the solution can influence the solubility of the amino acid and its crystal habit.
Q4: What is Process Analytical Technology (PAT) and how can it be applied to the production of this compound?
A4: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[6][7][8][9] For this compound production, PAT can be implemented by using:
-
In-line Spectroscopy (e.g., NIR, Raman): To monitor the concentration of the starting material and product in real-time, determining the reaction endpoint without the need for sampling.
-
Online Chromatography (e.g., HPLC): To track the formation of the product and any by-products, providing detailed information on the reaction progress and purity.[4]
-
Particle Size Analyzers: To monitor and control the crystal size distribution during the crystallization process.
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 5-Methoxy-2-nitrobenzoic Acid (Scale-Up Considerations)
Objective: To reduce 5-methoxy-2-nitrobenzoic acid to this compound on a larger scale.
Materials:
-
5-Methoxy-2-nitrobenzoic acid
-
Palladium on Carbon (5% or 10% Pd/C)
-
Solvent (e.g., Ethanol, Tetrahydrofuran (THF))[10]
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Appropriately sized pressure reactor with a heating/cooling jacket, agitator, gas inlet, and sampling port.
-
Hydrogen supply system with pressure and flow control.
-
Filtration system (e.g., filter press).
-
Drying oven (vacuum or convection).
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with an inert gas, such as nitrogen, to remove any oxygen.
-
Charging Reactants: Charge the solvent and 5-methoxy-2-nitrobenzoic acid to the reactor. Begin agitation to dissolve the starting material.
-
Catalyst Addition: Add the Pd/C catalyst to the reactor. The catalyst should be handled carefully, preferably as a wet paste to avoid the risk of ignition.
-
Inerting and Pressurization: Seal the reactor and perform several cycles of pressurizing with nitrogen and venting to ensure an oxygen-free atmosphere. Then, pressurize the reactor with hydrogen to the desired pressure.
-
Reaction: Heat the reactor to the target temperature. The reaction is exothermic, so careful monitoring and control of the cooling system are essential. Maintain a constant hydrogen pressure throughout the reaction.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC to determine the disappearance of the starting material and the formation of the product.
-
Completion and Cooldown: Once the reaction is complete, stop the hydrogen flow and cool the reactor to room temperature.
-
Depressurization and Inerting: Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture to remove the Pd/C catalyst. The catalyst should be kept wet with solvent during and after filtration to prevent it from becoming pyrophoric.
-
Product Isolation: The product can be isolated from the filtrate by concentrating the solvent and then inducing crystallization, possibly by cooling or adding an anti-solvent.
-
Drying: The isolated product is dried in an oven under appropriate temperature and pressure conditions to remove residual solvent.
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.
Caption: Logical workflow for troubleshooting low yield and high impurity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. almacgroup.com [almacgroup.com]
- 3. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 6. stepscience.com [stepscience.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. longdom.org [longdom.org]
- 9. Process Analytical Technology | PAT Testing | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
Technical Support Center: Crystallization of 2,6-Dimethoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 2,6-dimethoxybenzoic acid (2,6-MeOBA). Our goal is to help you navigate the challenges of polymorphism and achieve the desired crystalline form for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of 2,6-dimethoxybenzoic acid?
A1: 2,6-Dimethoxybenzoic acid is known to exist in three polymorphic forms, commonly designated as Form I, Form II, and Form III.[1][2] Form I is the most stable polymorph, while Forms II and III are metastable and have been referred to as "disappearing polymorphs".[1][3] These polymorphs exhibit both conformational and synthon variations. Form I molecules adopt an anti-planar conformation, whereas molecules in Forms II and III are in a syn-planar conformation.[1][2]
Q2: What is the thermodynamic relationship between the different polymorphs?
A2: Form I is the thermodynamically stable form at room temperature.[1] Forms I and III have an enantiotropic relationship, meaning their relative stability inverts at a specific temperature.[1] Form III is the more stable form at higher temperatures.[1] The transition temperature between Form I and Form III in water and toluene has been observed to be between 70 °C and 80 °C.[1] Form II is considered the least stable polymorph.[4]
Q3: How can I selectively crystallize a specific polymorph of 2,6-dimethoxybenzoic acid?
A3: The selective crystallization of a specific polymorph is influenced by several factors, including the choice of solvent, cooling rate, and the use of additives.[1][5][6]
-
Solvent Selection: The solvent plays a crucial role in determining the resulting polymorph. For instance, different solvents can lead to the formation of different polymorphs or mixtures.[1][7]
-
Crystallization Method: Both evaporation and cooling crystallization methods have been used.[1] Rapid cooling from high supersaturation has been found to produce a metastable form of another organic compound from solvents like acetone, ethyl acetate, acetonitrile, and toluene.[8]
-
Additives: The presence of additives can significantly influence the polymorphic outcome. For example, polymers like polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) have been shown to promote the formation of the metastable Form III when crystallizing from water.[1][2]
Q4: What is a "disappearing polymorph" and how does it relate to 2,6-dimethoxybenzoic acid?
A4: A "disappearing polymorph" is a metastable crystalline form that is initially isolated but subsequently becomes difficult or impossible to obtain again in later experiments. This is often due to the inadvertent seeding of the more stable form in the laboratory environment. In the case of 2,6-dimethoxybenzoic acid, both Form II and Form III have been described as disappearing polymorphs.[1][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Obtaining a mixture of polymorphs | Concomitant crystallization is occurring. This can be influenced by solvent, supersaturation, and cooling rate. | - Modify the crystallization solvent.[1] - Adjust the cooling rate. A faster cooling rate might favor a metastable form, but could also lead to mixtures.[1] - Introduce specific additives to favor the nucleation and growth of the desired polymorph.[1][2] - Employ seeded crystallization with crystals of the desired polymorph. |
| The desired metastable polymorph (Form II or III) is not forming | The experimental conditions favor the nucleation and growth of the stable Form I. The metastable forms can be difficult to obtain consistently.[1] | - Experiment with a wider range of solvents.[1] - Utilize rapid cooling or evaporation to achieve high supersaturation, which can sometimes favor metastable forms.[8] - Screen for effective additives. Polymers like PEG and HPC have been shown to favor Form III in aqueous solutions.[1][2] |
| A previously obtained metastable polymorph can no longer be reproduced (disappearing polymorph) | The laboratory environment may be contaminated with microscopic seeds of the more stable Form I, which will preferentially crystallize. | - Thoroughly clean all glassware and equipment. - If possible, conduct experiments in a different laboratory or a dedicated crystallization workspace. - Prepare fresh solutions and starting materials. |
| Solvent-Mediated Phase Transformation (SMPT) to the stable form is too rapid | The metastable form is converting to the more stable Form I in the presence of a solvent. | - Select a solvent in which the transformation kinetics are slower. - Additives can be used to inhibit the nucleation of the stable form and slow down the transformation rate. For instance, HPC has been shown to decelerate the transformation of Form III to Form I.[1] |
Experimental Protocols
Protocol 1: Cooling Crystallization to Obtain Polymorph Mixtures
-
Dissolution: Dissolve 2,6-dimethoxybenzoic acid in a selected solvent (e.g., water, toluene) at an elevated temperature (40 to 80 °C) to create a saturated or slightly supersaturated solution.[1]
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Cooling: Cool the solution to a lower temperature (e.g., 5 °C) to induce crystallization.[1] The cooling rate can be controlled to influence the polymorphic outcome; for example, a rate of 10 °C/min has been used.[1]
-
Isolation: Collect the resulting crystals by filtration.
-
Drying: Air-dry the collected crystals.[1]
-
Characterization: Analyze the polymorphic form of the crystals using Powder X-Ray Diffraction (PXRD).[1][2]
Protocol 2: Evaporation Crystallization
-
Dissolution: Dissolve 30–50 mg of 2,6-dimethoxybenzoic acid in 2 to 3 mL of a suitable solvent.[1]
-
Evaporation: Allow the solvent to evaporate at a controlled temperature (e.g., 5, 25, or 50 °C).[1]
-
Isolation: Once the solvent has evaporated, collect the resulting crystals.
-
Characterization: Characterize the obtained polymorph using PXRD.[1]
Protocol 3: Characterization of Polymorphs by Thermal Analysis
-
Sample Preparation: Place a small amount of the crystalline sample into an appropriate crucible for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Analysis: Perform DSC/TGA analysis to determine the melting points and thermal stability of the different polymorphs. This can help to identify the forms present and their relative thermodynamic stability.[1]
Quantitative Data Summary
| Polymorph | Crystal System | Space Group | Key Structural Feature | Thermodynamic Stability |
| Form I | Orthorhombic | P2₁2₁2₁ | Anti-planar conformation, catemer synthon | Most stable form[1][3] |
| Form II | Tetragonal | P4₁2₁2 | Syn-planar conformation, carboxylic acid homodimers | Metastable, difficult to obtain in pure form[1] |
| Form III | Monoclinic | P2₁/c | Syn-planar conformation, carboxylic acid homodimers | Metastable, high-temperature form[1][4] |
Visualizations
Caption: Thermodynamic relationship between the polymorphs of 2,6-dimethoxybenzoic acid.
Caption: A generalized workflow for screening polymorphs of 2,6-dimethoxybenzoic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. conferences.lu.lv [conferences.lu.lv]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Enhancing Solubility of 5-Amino-2-methoxybenzoic Acid for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-methoxybenzoic acid. The focus is on addressing common solubility challenges encountered during the preparation of solutions for biological assays.
Troubleshooting Guide
Low solubility of this compound can be a significant hurdle in obtaining reliable and reproducible results in biological assays. This guide provides a systematic approach to troubleshoot and enhance the solubility of this compound.
Diagram: Troubleshooting Workflow for Solubility Issues
safety precautions and handling of 2-Amino-5-methoxybenzoic acid
This technical support center provides essential safety information, handling protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-Amino-5-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2-Amino-5-methoxybenzoic acid?
A1: 2-Amino-5-methoxybenzoic acid is considered a hazardous substance. The primary hazards include:
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
-
Harmful if Swallowed: It is harmful if swallowed.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is crucial to ensure safety. The recommended PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[4][5][6]
-
Hand Protection: Chemically resistant gloves such as nitrile rubber, butyl rubber, or polychloroprene.[3][4]
-
Respiratory Protection: For procedures that may generate dust, a NIOSH/MSHA-approved N95 dust mask or working under a certified chemical fume hood is necessary.[7]
-
Body Protection: A standard laboratory coat or overalls.[4][5]
Q3: What are the proper storage conditions for 2-Amino-5-methoxybenzoic acid?
A3: To ensure the stability and integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9][10] For long-term storage, refrigeration at 0-8 °C is recommended.[11]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is critical in case of exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[1][8]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[8][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][8]
Q5: What are the incompatible materials to avoid?
A5: Avoid contact with strong oxidizing agents.[8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound has changed color (e.g., darkened) | Exposure to air, light, or contaminants over time. | While a slight color change may not affect all experiments, it is best to use a fresh, properly stored batch for sensitive applications to ensure reproducibility. Discard the old batch according to hazardous waste disposal regulations. |
| Difficulty dissolving the compound | Incorrect solvent, insufficient mixing, or low temperature. | Consult literature for the appropriate solvent. Use gentle heating or sonication to aid dissolution. Ensure the solvent is pure and the compound has not degraded. |
| Inconsistent experimental results | Impurities in the compound, improper handling, or degradation. | Use a high-purity grade of the compound (e.g., ≥98%).[11] Ensure accurate weighing and consistent handling procedures. Store the compound under the recommended conditions to prevent degradation. |
Quantitative Data
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [1][11] |
| Molecular Weight | 167.16 g/mol | [1][11] |
| Melting Point | 148-152 °C | [11] |
| Appearance | Grey to brown solid | [11] |
Hazard Classifications
| Classification | Code | Description | Source |
| Acute toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin irritation | H315 | Causes skin irritation | [1][2] |
| Eye irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of 2-Amino-5-methoxybenzoic acid.
-
Preparation and Engineering Controls:
-
Personal Protective Equipment (PPE) Inspection:
-
Inspect all PPE (safety goggles, lab coat, and chemically resistant gloves) for any damage before use.
-
-
Handling and Weighing:
-
Allow the container of 2-Amino-5-methoxybenzoic acid to equilibrate to room temperature before opening to prevent moisture condensation.[10]
-
Carefully weigh the desired amount of the solid compound, avoiding dust generation.
-
-
Dissolution:
-
Add the weighed solid to a suitable volumetric flask.
-
Add the chosen solvent (e.g., DMSO, DMF) incrementally, swirling gently to dissolve the compound.
-
If necessary, use a sonicator to aid dissolution.[10]
-
Once fully dissolved, add the solvent to the final volume mark.
-
-
Storage:
-
Transfer the solution to a clearly labeled, tightly sealed container.
-
For short-term storage, keep at room temperature. For longer-term storage, refer to specific stability data, but refrigeration is generally advisable.[10]
-
Visualizations
Caption: General laboratory workflow for handling 2-Amino-5-methoxybenzoic acid.
Caption: First aid decision tree for accidental exposure.
References
- 1. 2-Amino-5-methoxybenzoic acid - Safety Data Sheet [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Amino-2-methoxybenzoic Acid
The synthesis of 5-Amino-2-methoxybenzoic acid is a critical step in the development of various pharmaceuticals and fine chemicals.[1] This guide provides a comparative analysis of the prevalent synthetic methodologies, offering researchers, scientists, and professionals in drug development a comprehensive overview of the available routes. The comparison focuses on key performance indicators such as reaction yield, purity, and conditions, supported by detailed experimental protocols.
Comparison of Synthetic Methods
Two primary synthetic routes for this compound are highlighted in the literature: the reduction of a nitro-substituted precursor and the amination of a halogenated precursor. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations.
| Parameter | Method 1: Reduction of 5-Methoxy-2-nitrobenzoic acid | Method 2: Amination of 5-Bromo-2-methoxybenzoic acid |
| Starting Material | 5-Methoxy-2-nitrobenzoic acid | 5-Bromo-2-methoxybenzoic acid |
| Key Reagents | Pd/C, H₂ (or other reducing agents) | Ammonia source, Copper catalyst (e.g., Cu powder, Cu₂O) |
| Typical Yield | High (98% to quantitative)[2][3] | Potentially high (up to 99% for similar reactions)[4][5] |
| Reaction Conditions | Room temperature, atmospheric pressure (H₂ balloon)[2] | Elevated temperatures (e.g., 130 °C)[4][5] |
| Reaction Time | ~18 hours[2] | ~24 hours[4] |
| Advantages | High yield, mild conditions, straightforward procedure.[2][3] | Potentially high yield, avoids the use of nitro compounds.[4][5] |
| Disadvantages | Requires handling of hydrogen gas and a precious metal catalyst. | Requires higher temperatures, potential for side reactions. |
Experimental Protocols
Method 1: Reduction of 5-Methoxy-2-nitrobenzoic acid
This method involves the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid. The nitro group is selectively reduced to an amino group, yielding the desired product with high purity and yield.[2][3]
Procedure:
-
In a suitable reaction vessel, 5-methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) is dissolved in tetrahydrofuran (THF, 250 mL).[2]
-
10% Palladium on carbon (Pd/C, 300 mg) is added to the solution.[2]
-
The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon is sufficient for this scale).[2]
-
The mixture is stirred vigorously at room temperature for 18 hours.[2]
-
Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.[2]
-
The filtrate is concentrated under reduced pressure to afford this compound as a solid.[2]
-
The reported yield for this procedure is approximately 98%.[2]
Method 2: Copper-Catalyzed Amination of 5-Bromo-2-methoxybenzoic acid (General Protocol)
This method is based on the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. While a specific protocol for this compound is not detailed in the search results, a general procedure for the amination of 2-bromobenzoic acids can be adapted.[4][5]
Hypothetical Procedure:
-
A reaction vessel is charged with 5-bromo-2-methoxybenzoic acid, a suitable ammonia source (e.g., aqueous ammonia or an amine), potassium carbonate (K₂CO₃), copper powder, and cuprous oxide (Cu₂O).[4]
-
2-Ethoxyethanol is added as the solvent.[4]
-
The reaction mixture is heated to reflux (approximately 130 °C) under a nitrogen atmosphere for 24 hours.[4]
-
After cooling, the reaction mixture is poured into water.
-
The crude product is precipitated by acidification with hydrochloric acid (HCl).
-
Further purification can be achieved by recrystallization.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the two primary synthesis methods for this compound.
Caption: Comparative workflow of the two main synthesis routes for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
- 3. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
The Analgesic Potential of 5-Aminobenzoic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel analgesic agents with improved efficacy and safety profiles is a perpetual challenge. Within this landscape, derivatives of 5-aminobenzoic acid have emerged as a promising scaffold. This guide provides a comparative overview of the analgesic efficacy of key derivatives, supported by available preclinical data. Due to a scarcity of public data on 5-Amino-2-methoxybenzoic acid derivatives, this guide focuses on structurally related analogues to provide insights into the potential of this chemical class.
While this compound and its esters are recognized as key intermediates in the synthesis of analgesic and anti-inflammatory compounds, detailed in vivo efficacy studies for its direct derivatives are not extensively reported in publicly accessible literature.[1] To circumvent this, we will examine the analgesic performance of closely related structures: 5-amino-2-ethoxybenzamide derivatives and 5-acetamido-2-hydroxybenzoic acid derivatives. These analogues offer valuable insights into how modifications to the parent 5-aminobenzoic acid structure influence analgesic activity.
Comparative Analgesic Efficacy
The following tables summarize the quantitative analgesic performance of selected benzoic acid derivatives from preclinical studies. The data is primarily derived from the acetic acid-induced writhing test, a model for visceral pain, and the hot plate test, which assesses central analgesic effects.
Table 1: Analgesic Activity of 5-Amino-2-ethoxy-N-(substituted-phenyl)benzamide Derivatives in Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg) | Analgesic Effect (% Inhibition of Writhing) | Reference Compound | Dose (mg/kg) | Analgesic Effect (% Inhibition of Writhing) |
| 9g (5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide) | 100 | 88.6 | Indomethacin | 10 | 80.9 |
| 9v (5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide) | 100 | 82.5 | Indomethacin | 10 | 80.9 |
Data extracted from a study on novel cyclooxygenase-1 inhibitors. The results indicate that compound 9g exhibits a more potent analgesic effect than the standard NSAID, indomethacin, in this model.[2]
Table 2: Analgesic Activity of 5-Acetamido-2-hydroxybenzoic Acid Derivatives in Mice
| Compound | Test Model | Dose (mg/kg) | Analgesic Effect |
| PS1 (5-acetamido-2-hydroxybenzoic acid) | Writhing Test | 20 | 52% reduction in writhing |
| 50 | 83% reduction in writhing | ||
| PS3 (5-phenylacetamidosalicylic acid) | Writhing Test | 20 | 74% reduction in writhing |
| 50 | 75% reduction in writhing |
This study highlights that derivatization of the 5-amino group can significantly modulate analgesic activity.[1]
Proposed Mechanism of Action & Signaling Pathway
The primary mechanism of action for many benzoic acid-based analgesics is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory and pain signaling cascade. By blocking COX enzymes, the synthesis of prostaglandins from arachidonic acid is reduced, leading to decreased inflammation and pain perception. Some derivatives may exhibit selectivity for COX-1 or COX-2. For instance, the 5-amino-2-ethoxybenzamide derivatives were developed as COX-1 inhibitors[2], while the 5-acetamido-2-hydroxybenzoic acid derivatives were suggested to have a binding affinity for the COX-2 receptor.[1]
References
A Comparative Guide to 5-Amino-2-methoxybenzoic Acid and Other Benzoic Acid Derivatives in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of appropriate starting materials is a critical factor that dictates the efficiency, yield, and ultimately the success of a synthetic route. Benzoic acid and its derivatives are fundamental building blocks, particularly in the synthesis of nitrogen-containing heterocyclic compounds, which form the backbone of many therapeutic agents. This guide provides a comparative analysis of 5-Amino-2-methoxybenzoic acid against other relevant benzoic acid derivatives, offering a data-driven perspective for researchers in drug development and chemical synthesis.
Introduction to this compound
This compound is a versatile aromatic compound featuring an amino group and a methoxy group, making it a valuable precursor for the synthesis of a wide array of bioactive molecules.[1] Its unique substitution pattern influences its reactivity and solubility, rendering it an important intermediate in the development of pharmaceuticals such as anti-inflammatory and analgesic agents, as well as in the production of dyes and agrochemicals.[1][2] A common application of this and similar aminobenzoic acids is in the synthesis of quinazolinones, a class of fused heterocyclic compounds with a broad spectrum of biological activities.
Comparison of Performance in Benzoxazinone Synthesis
A key intermediate in the synthesis of many quinazolinones is the corresponding benzoxazinone, typically formed by the cyclization of an N-acylaminobenzoic acid. The following data, collated from various sources, provides an indirect comparison of the performance of this compound and its alternatives in this common synthetic transformation.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Aminobenzoic acid (Anthranilic acid) | Acyl chloride, then Cyanuric chloride/Triethylamine | 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one | 60% (overall for 2 steps) | [2] |
| 2-Aminobenzoic acid | Butyryl chloride, then Acetic anhydride | 2-Propyl-4H-3,1-benzoxazin-4-one | Not specified | [3] |
| 5-Aminosalicylic acid | 6-iodo-2-methylbenzoxazin-4-one | Substituted quinazolinyl-salicylic acid | Not specified | [4] |
| 3,5-Dibromoanthranilic acid | 4-benzylidene-2-phenyloxazole-5-one | 2-[α-Benzoylaminostyryl]-6,8-dibromo-3,1-benzoxazin-4(H)-one | Not specified | [5] |
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one from Anthranilic Acid
This protocol is a generalized representation of a common synthetic route.
Step 1: N-Acylation of Anthranilic Acid
-
Dissolve anthranilic acid (1 equivalent) in a suitable solvent such as chloroform or pyridine.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add the desired acyl chloride (1 equivalent) to the mixture at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and an acidic solution (e.g., dilute HCl) to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-acylanthranilic acid.
Step 2: Cyclization to Benzoxazinone
-
Reflux the crude N-acylanthranilic acid from Step 1 in acetic anhydride for several hours.
-
Alternatively, treat the N-acylanthranilic acid with a dehydrating agent such as cyanuric chloride in the presence of a base like triethylamine in a solvent like toluene.[2]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol or ether) to yield the 2-substituted-4H-3,1-benzoxazin-4-one.
Visualization of Synthetic Pathways and Workflows
To further illustrate the synthetic strategies and logical relationships discussed, the following diagrams are provided.
Caption: Generalized workflow for the synthesis of quinazolinones.
Caption: A plausible synthetic pathway from this compound.
Caption: Factors influencing the outcome of synthesis.
Discussion and Conclusion
The synthetic utility of this compound and its isomers is evident from their frequent appearance as precursors in medicinal chemistry literature. The amino and methoxy substituents play a crucial role in activating or directing the aromatic ring, as well as influencing the nucleophilicity of the amino group and the reactivity of the carboxylic acid.
For researchers and drug development professionals, the selection of a specific benzoic acid derivative should be guided by the desired substitution pattern in the final product, as well as considerations of commercial availability and cost. The synthetic protocols and logical frameworks presented in this guide are intended to provide a foundational understanding to aid in these critical decisions. Further head-to-head comparative studies are warranted to fully elucidate the performance differences between these valuable synthetic building blocks.
References
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 5-Amino-2-methoxybenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of functional groups on an aromatic scaffold is a cornerstone of medicinal chemistry, profoundly influencing a molecule's interaction with biological targets. This guide provides a comparative analysis of the biological activities of 5-Amino-2-methoxybenzoic acid and its positional isomers. While direct, comprehensive comparative studies on all isomers are not extensively available in the public domain, this document synthesizes known biological activities of individual isomers and related compounds to offer insights into their potential therapeutic applications. The comparison underscores the critical role of substituent positioning on the benzene ring in defining the pharmacological profile of these molecules.
Overview of Isomeric Structures
The isomers of amino-2-methoxybenzoic acid and aminomethoxybenzoic acid share the same molecular formula but differ in the substitution pattern of the amino and methoxy groups on the benzoic acid core. This structural variance is expected to significantly alter their physicochemical properties and, consequently, their biological activities. The isomers considered in this guide are:
-
This compound
-
3-Amino-2-methoxybenzoic acid
-
4-Amino-2-methoxybenzoic acid
-
2-Amino-5-methoxybenzoic acid
Comparative Biological Activities
Derivatives of aminobenzoic acids are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The positioning of the amino and methoxy groups influences which of these activities are prominent. For instance, derivatives of ortho-aminobenzoic acid (anthranilic acid) are recognized as non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes.[1] In contrast, para-aminobenzoic acid (PABA) is a crucial intermediate in the folate synthesis pathway of bacteria, making it a target for sulfonamide antibiotics.[1]
While specific experimental data directly comparing the biological activities of all the isomers of amino-2-methoxybenzoic acid is limited, they are widely recognized as versatile intermediates in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[2]
Table 1: Summary of Potential Biological Activities of Aminomethoxybenzoic Acid Isomers
| Isomer | Potential Biological Activity | Supporting Evidence/Inference |
| This compound | Anti-inflammatory, Analgesic | Serves as a key intermediate in the synthesis of pharmaceuticals targeting inflammatory and pain relief pathways.[2] |
| 3-Amino-2-methoxybenzoic acid | Anti-inflammatory, Analgesic | Utilized in the synthesis of anti-inflammatory and analgesic drugs.[3] |
| 4-Amino-2-methoxybenzoic acid | Anti-inflammatory, Analgesic, Enzyme Inhibition | Used in the development of anti-inflammatory and analgesic medications and in studies related to enzyme inhibition.[1] |
| 2-Amino-5-methoxybenzoic acid | Anti-inflammatory, Analgesic, Enzyme Inhibition | Employed as an intermediate for pharmaceuticals targeting inflammatory diseases and pain management, and in studies of enzyme activity.[4] |
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, several signaling pathways could be modulated by these isomers.
Anti-inflammatory Activity: COX Enzyme Inhibition
Many benzoic acid derivatives with an amino group ortho to the carboxylic acid exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.[1]
Caption: Potential inhibition of the Cyclooxygenase (COX) pathway by aminomethoxybenzoic acid isomers.
Antimicrobial Activity: Folate Synthesis Inhibition
The para-amino benzoic acid (PABA) structure is essential for bacterial folic acid synthesis. Compounds mimicking PABA can act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in this pathway, leading to a bacteriostatic effect.[1] Isomers with a para-aminobenzoic acid-like structure may exhibit this activity.
Caption: Potential inhibition of the bacterial folate synthesis pathway by PABA-like isomers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of these isomers. Below are representative protocols for evaluating potential biological activities.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Materials : Mueller-Hinton broth, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), 96-well microtiter plates, test compounds dissolved in a suitable solvent (e.g., DMSO), positive control antibiotic (e.g., ampicillin), negative control.
-
Procedure :
-
Prepare a bacterial inoculum suspension and adjust it to a 0.5 McFarland standard.
-
Serially dilute the test compounds in Mueller-Hinton broth in the wells of a 96-well plate.
-
Add the standardized bacterial suspension to each well.
-
Include wells for positive (broth + bacteria + antibiotic) and negative (broth + bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Materials : Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), assay buffer, test compounds, positive control inhibitor (e.g., celecoxib).
-
Procedure :
-
Pre-incubate the enzyme with various concentrations of the test compound or control in the assay buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
In Vitro Anticancer Activity Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on cell viability.
-
Materials : Human cancer cell lines (e.g., MCF-7, HeLa), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well plates, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure :
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Caption: General experimental workflow for comparing the biological activities of the isomers.
Conclusion
The positional isomerism of the amino and methoxy groups on the benzoic acid scaffold is a critical determinant of biological activity. While this compound and its isomers are primarily recognized as valuable intermediates in the synthesis of anti-inflammatory and analgesic drugs, the principles of structure-activity relationships suggest they may possess a wider range of pharmacological effects, including antimicrobial and anticancer activities. Further direct comparative studies are necessary to fully elucidate the therapeutic potential of each isomer and to guide the rational design of new therapeutic agents based on these versatile chemical scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
comparative analysis of analytical methods for 5-Amino-2-methoxybenzoic acid
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 5-Amino-2-methoxybenzoic acid is paramount. This aromatic amino acid derivative serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting inflammatory pathways and pain. This guide provides a comparative analysis of the primary analytical methods for its determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for this compound hinges on the specific requirements of the analysis, including desired sensitivity, selectivity, the nature of the sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques. The quantitative data presented is based on established methods for closely related isomers and analogous compounds, providing a reliable estimate of expected performance.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation via liquid chromatography and detection by UV absorbance. | Separation by liquid chromatography and detection by mass-to-charge ratio after ionization. | Separation of volatile derivatives by gas chromatography and detection by mass-to-charge ratio. |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra. | High to Very High; provides structural information and can distinguish between isobaric compounds. | High; mass spectral data provides a high degree of confidence in identification. |
| Sensitivity (LOD/LOQ) | Moderate (typically in the µg/mL to high ng/mL range). | Very High (typically in the low ng/mL to pg/mL range). | High (typically in the ng/mL range). |
| Linearity | Good over a wide concentration range (e.g., 1-40 µg/mL for similar compounds).[1] | Excellent over several orders of magnitude. | Good, but may require a narrower range than LC-MS/MS. |
| Accuracy (% Recovery) | Typically 98-102%.[1] | Typically 95-105%. | Typically 90-110% (can be affected by derivatization efficiency). |
| Precision (%RSD) | < 2% for intra- and inter-day precision.[2] | < 15% (typically much lower). | < 15%. |
| Sample Throughput | High. | High (with modern UPLC systems). | Moderate (due to longer run times and derivatization steps). |
| Derivatization Required | No. | No. | Yes (to increase volatility). |
| Typical Application | Routine quality control, analysis of bulk materials and formulations. | Metabolomics, pharmacokinetic studies, trace-level quantification in complex biological matrices. | Metabolic profiling, analysis of volatile and semi-volatile impurities.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical method. Below are representative experimental protocols for the analysis of this compound.
Sample Preparation
A generic sample preparation workflow for the analysis of this compound from a biological matrix is depicted below.
For Biological Fluids (e.g., Plasma, Urine):
-
Protein Precipitation: To 500 µL of the sample, add 1 mL of cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the chromophore of aminobenzoic acids, a wavelength between 250-280 nm is appropriate.
-
Injection Volume: 10-20 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of this compound in complex biological matrices due to its high sensitivity and selectivity.[4]
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 2.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), in either positive or negative mode.
-
MRM Transitions: Specific precursor-product ion transitions for this compound and an internal standard would be monitored for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to increase the volatility of the analyte and is often used for broader metabolic profiling.
-
Sample Preparation and Derivatization:
-
Perform an extraction as described for LC-MS/MS.
-
Evaporate the extract to complete dryness.
-
Add a derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and a suitable solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 60-80°C) to ensure complete derivatization.
-
Cool the sample before injection.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph coupled with a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to elute the derivatized analyte.
-
Logical Relationships of Analytical Methods
The choice of an analytical technique is a balance between performance, cost, and the specific research question.
References
- 1. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
Validating the Purity of Synthesized 5-Amino-2-methoxybenzoic Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 5-Amino-2-methoxybenzoic acid, a versatile building block in medicinal chemistry. We present supporting experimental data, detailed protocols, and a comparative analysis of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to aid in the selection of the most appropriate analytical strategy.
Understanding Potential Impurities
The purity profile of synthesized this compound is largely dependent on the synthetic route employed. A common method for its preparation involves the reduction of 2-methoxy-5-nitrobenzoic acid. Consequently, potential impurities may include:
-
Starting Material: Unreacted 2-methoxy-5-nitrobenzoic acid.
-
Intermediates: Incomplete reduction products, such as hydroxylamino or azoxy compounds.
-
By-products: Compounds arising from side reactions during the synthesis.
-
Residual Solvents: Solvents used during the reaction and purification steps.
-
Isomers: Positional isomers such as 2-Amino-5-methoxybenzoic acid, which may arise from impurities in the starting materials.
A thorough purity validation should aim to identify and quantify these potential contaminants.
Comparative Analysis of Analytical Techniques
The choice of analytical method for purity determination depends on several factors, including the required sensitivity, selectivity, and the nature of the impurities being investigated. Below is a comparative summary of the most common techniques used for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation by liquid chromatography, with detection based on mass-to-charge ratio. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Selectivity | Good; can be optimized by adjusting chromatographic conditions. | Very High; can distinguish between compounds with the same retention time but different masses. | High; provides detailed structural information. |
| Sensitivity | Moderate (typically in the µg/mL to ng/mL range). | Very High (typically in the ng/mL to pg/mL range). | Low; requires higher concentrations (typically > 0.1 mg/mL). |
| Quantification | Excellent; highly accurate and precise with proper calibration. | Excellent; can use isotopically labeled internal standards for high accuracy. | Good; qNMR (quantitative NMR) can provide accurate quantification without a reference standard of the analyte. |
| Impurity Identification | Limited; identification based on retention time comparison with standards. | Excellent; provides molecular weight and fragmentation data for structural elucidation. | Excellent; provides detailed structural information for impurity identification. |
| Throughput | High; suitable for routine quality control. | Moderate to High, depending on the complexity of the analysis. | Low; longer acquisition times are often required. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible purity data.
High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for routine purity analysis and quantification of the main component and known impurities.
Instrumentation and Materials:
-
HPLC System with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile and water
-
Phosphoric acid (85%)
-
Reference standard of this compound
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a 50:50 (v/v) mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying and quantifying trace-level impurities, offering higher sensitivity and selectivity than HPLC-UV.
Instrumentation and Materials:
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
LC-MS grade acetonitrile and water
-
Formic acid
Chromatographic and MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Scan Range: m/z 100-500
Sample Preparation:
-
Prepare a stock solution of the synthesized compound at 1 mg/mL in 50:50 (v/v) water/acetonitrile.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
Filter the solution through a 0.22 µm syringe filter.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is an invaluable technique for the structural confirmation of the synthesized product and the identification of structurally related impurities. Quantitative NMR (qNMR) can be used for purity determination without the need for a specific reference standard of the analyte.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
Experimental Parameters:
-
Solvent: DMSO-d₆
-
Temperature: 25°C
-
Pulse Sequence: A standard 1D proton experiment with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound into a clean, dry vial.
-
For qNMR, accurately weigh a known amount of a suitable internal standard into the same vial.
-
Dissolve the sample (and internal standard) in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
Data Presentation and Visualization
Clear presentation of data is crucial for easy interpretation and comparison.
Purity Data Summary
| Analytical Method | Purity of Synthesized Batch A (%) | Purity of Commercial Standard (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | 99.2 | ≥98.0 | 0.01% | 0.03% |
| LC-MS | 99.3 (sum of all components) | Not Applicable | 0.001% | 0.003% |
| ¹H NMR (qNMR) | 98.9 ± 0.5 | Not Applicable | ~0.1% | ~0.3% |
Note: The data presented are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for the purity validation of synthesized compounds.
Logical Relationship of Analytical Techniques
The selection of an analytical technique is often a balance between the information required and the performance characteristics of the method.
Caption: Guide for selecting the appropriate analytical technique.
By employing a multi-technique approach, researchers can confidently establish the purity of synthesized this compound, ensuring the quality and reliability of their downstream applications in drug discovery and development.
In-Silico Deep Dive: Unraveling the Potential of 5-Acetamido-2-Hydroxybenzoic Acid Derivatives
A Comparative Analysis of Novel Analgesic Candidates
In the relentless pursuit of safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs), researchers are turning to computational, or in-silico, analysis to accelerate the discovery and development process. This guide provides a comparative analysis of novel derivatives of 5-acetamido-2-hydroxybenzoic acid, a compound structurally related to salicylic acid, exploring their potential as potent analgesic agents. Through a meticulous examination of their in-silico profiles, this document offers researchers, scientists, and drug development professionals a comprehensive overview of their pharmacokinetics, toxicity, and binding affinities with key biological targets.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
An in-silico study was conducted on 5-acetamido-2-hydroxybenzoic acid (PS1) and two of its derivatives, 5-benzamidosalicylic acid (PS2) and 5-phenylacetamidosalicylic acid (PS3), to predict their drug-likeness and pharmacokinetic properties.[1] The analysis was based on Lipinski's rule of five, a cornerstone in predicting the oral bioavailability of a chemical compound.
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Molar Refractivity |
| PS1 | 195.16 | 1.35 | 3 | 4 | 49.38 |
| PS2 | 257.24 | 2.85 | 3 | 4 | 71.00 |
| PS3 | 271.27 | 2.94 | 3 | 4 | 75.62 |
Caption: Table 1. Physicochemical properties of 5-acetamido-2-hydroxybenzoic acid and its derivatives.
All three compounds adhere to Lipinski's rule of five, suggesting good potential for oral bioavailability. Notably, the derivatives PS2 and PS3 exhibit higher lipophilicity (LogP) compared to the parent compound PS1, which could influence their absorption and distribution.
Predicted Bioactivity and Target Interaction
The potential biological targets of the compounds were predicted using computational tools. The bioactivity scores indicate the likelihood of a molecule to be active against a particular class of protein targets.
| Compound | GPCR Ligand | Ion Channel Modulator | Kinase Inhibitor | Nuclear Receptor Ligand | Protease Inhibitor | Enzyme Inhibitor |
| PS1 | -0.37 | -0.52 | -0.66 | -0.26 | -0.37 | 0.04 |
| PS2 | -0.06 | -0.16 | -0.31 | 0.12 | -0.05 | 0.33 |
| PS3 | 0.05 | -0.03 | -0.19 | 0.23 | 0.08 | 0.42 |
Caption: Table 2. Predicted bioactivity scores of 5-acetamido-2-hydroxybenzoic acid and its derivatives.
A bioactivity score greater than 0.00 suggests a higher probability of biological activity. Based on this prediction, PS3 shows the most promising profile as a potential enzyme inhibitor, followed by PS2.
Molecular Docking Analysis: Unveiling Binding Affinities
To elucidate the potential mechanism of action, molecular docking studies were performed to predict the binding affinity of the compounds with the cyclooxygenase-2 (COX-2) enzyme, a key target for NSAIDs.[1][2] The studies utilized various crystallographic structures of the COX-2 enzyme from both human and murine sources.
| Compound | Binding Affinity (kcal/mol) with 4PH9 (Human) | Binding Affinity (kcal/mol) with 5KIR (Human) | Binding Affinity (kcal/mol) with 1PXX (Murine) | Binding Affinity (kcal/mol) with 5F1A (Murine) |
| PS1 | -7.5 | -7.0 | -6.7 | -7.3 |
| PS2 | -8.6 | -8.1 | -8.1 | -8.4 |
| PS3 | -8.8 | -8.3 | -8.3 | -8.6 |
| Celecoxib | -10.2 | -9.6 | -9.8 | -10.1 |
Caption: Table 3. Binding affinities of 5-acetamido-2-hydroxybenzoic acid derivatives and Celecoxib with COX-2.
The results indicate that the derivatives, particularly PS3, exhibit a stronger binding affinity for the COX-2 enzyme compared to the parent compound PS1.[1] While their affinity is not as high as the well-established COX-2 inhibitor Celecoxib, the data strongly suggests that these derivatives are promising candidates for further investigation.
Experimental Protocols
The in-silico analyses were conducted using a combination of established computational tools and methodologies.
Pharmacokinetic and Toxicity Prediction
The pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles of the compounds were predicted using computational tools.[1][2] While the specific software is not mentioned in the source, such predictions are typically carried out using platforms like SwissADME, pkCSM, or similar web-based servers and standalone software. These tools utilize quantitative structure-activity relationship (QSAR) models based on large datasets of known compounds.
Molecular Docking
The molecular docking studies were performed to analyze the binding interactions between the ligands (PS1, PS2, PS3) and the COX-2 receptor.[1][2] The general workflow for such a study is as follows:
Caption: A generalized workflow for molecular docking studies.
The specific Protein Data Bank (PDB) IDs used for the COX-2 receptor were 4PH9, 5KIR, 1PXX, and 5F1A.[1][2]
Signaling Pathway Implication
The in-silico findings suggest that these 5-acetamido-2-hydroxybenzoic acid derivatives likely exert their analgesic and anti-inflammatory effects through the inhibition of the COX-2 enzyme. This inhibition disrupts the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.
Caption: The proposed mechanism of action via COX-2 inhibition.
Conclusion
The in-silico analysis of 5-acetamido-2-hydroxybenzoic acid and its derivatives, PS2 and PS3, reveals their significant potential as novel analgesic and anti-inflammatory agents. The derivatives, particularly PS3, demonstrate improved pharmacokinetic profiles and stronger binding affinities for the COX-2 enzyme compared to the parent compound.[1] These computational findings provide a strong rationale for their further preclinical and clinical development. The detailed methodologies and comparative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, paving the way for the creation of next-generation NSAIDs with enhanced efficacy and safety profiles.
References
comparing the anti-inflammatory activity of 2-amino benzoic acid derivatives
A Comparative Guide to the Anti-Inflammatory Activity of 2-Amino Benzoic Acid Derivatives
Anthranilic acid, or 2-amino benzoic acid, and its derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting significant anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory efficacy of various 2-amino benzoic acid derivatives, supported by experimental data from several studies. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory effects of several 2-amino benzoic acid derivatives have been evaluated using the carrageenan-induced paw edema model in rats, a standard in vivo assay for screening anti-inflammatory drugs. The percentage of edema inhibition serves as a quantitative measure of a compound's efficacy. Below is a summary of the activity of different derivatives compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound Class | Specific Derivative/Compound Code | Dose (mg/kg) | % Inhibition of Paw Edema | Standard Drug | % Inhibition of Standard Drug | Reference |
| 2-Aminobenzothiazole | AK 1a | 10 | 71.70% | Diclofenac | 89.74% | [1] |
| AK 1b | 10 | 79.40% | Diclofenac | 89.74% | [1] | |
| Bt2 (5-chloro) | 100 | Comparable to Diclofenac | Diclofenac | 58.38% - 99.56% (over time) | [2] | |
| Bt7 (6-methoxy) | 100 | Comparable to Diclofenac | Diclofenac | 58.38% - 99.56% (over time) | [2] | |
| N-substituted Anthranilic Acids | Compound 4n | Not specified | More potent than Aspirin | Aspirin | Not specified | [3] |
| 2-Hydroxymethylbenzamides | Compound 3c (2-carbon linker) | 100 | Increased vs 1-carbon linker | - | - | [4] |
| Compound 3e (3-carbon linker) | 100 | Decreased vs 2-carbon linker | - | - | [4] |
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of 2-amino benzoic acid derivatives is significantly influenced by their structural features:
-
Substitutions on the Phenyl Ring: In the 2-aminobenzothiazole series, substitutions on the phenyl ring, such as a chloro group at the 5-position and a methoxy group at the 6-position, have been shown to enhance anti-inflammatory activity.[2]
-
Nature of the N-substituent: The type of substituent on the amide nitrogen plays a crucial role in determining the anti-inflammatory potency of 2-hydroxymethylbenzamide derivatives.[4]
-
Linker Length: For certain 2-hydroxymethylbenzamide derivatives, increasing the alkyl chain length between the amide and a heterocyclic ring from one to two carbons generally leads to an increase in activity. However, a further increase to a three-carbon chain results in a slight decrease in activity.[4]
Experimental Protocols
A detailed methodology for a key experiment cited in the evaluation of these compounds is provided below.
Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[4]
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The test compound is administered before the carrageenan injection, and its ability to reduce the swelling is measured as the percentage inhibition of edema compared to a control group that only received the vehicle.[4]
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial volume of the rat's hind paw is measured using a plethysmometer.
-
The test compounds, a standard drug (e.g., Diclofenac), and a control vehicle are administered, typically intraperitoneally or orally.
-
After a specific period (e.g., 30-60 minutes), 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 30, 60, 90, 120, 150, and 180 minutes).[2]
-
The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Signaling Pathways in Inflammation
The anti-inflammatory effects of many 2-amino benzoic acid derivatives are attributed to their inhibition of the cyclooxygenase (COX) pathway. This pathway is central to the synthesis of prostaglandins, which are key mediators of inflammation.
Caption: Proposed mechanism of action via the cyclooxygenase pathway.
Another potential mechanism for some derivatives is the inhibition of 3-alpha-hydroxysteroid dehydrogenase.[5]
Caption: A generalized experimental workflow for evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of new 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives as 3 alpha-hydroxysteroid dehydrogenase inhibitors and potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 5-Amino-2-methoxybenzoic Acid in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of available building blocks, 5-Amino-2-methoxybenzoic acid has emerged as a particularly advantageous scaffold, offering a unique combination of synthetic versatility, desirable physicochemical properties, and a proven track record in the development of potent and selective therapeutic agents. This guide provides an objective comparison of the this compound scaffold with other alternatives, supported by experimental data, to illuminate its strategic value in the design of next-generation therapeutics.
The utility of this compound lies in its distinct trifunctionalized aromatic core. The carboxylic acid, amino, and methoxy groups are strategically positioned to allow for diverse chemical modifications, enabling the exploration of a broad chemical space and the fine-tuning of structure-activity relationships (SAR). The presence of the electron-donating amino and methoxy groups influences the electronic properties of the benzene ring, which can be leveraged to modulate binding affinities and pharmacokinetic profiles of derivative compounds.
Comparative Analysis: Performance in Kinase Inhibition
One of the most compelling applications of the this compound scaffold is in the development of kinase inhibitors, a cornerstone of modern oncology and immunology. The scaffold serves as an excellent starting point for the synthesis of ATP-competitive inhibitors, where the amino group can form crucial hydrogen bonds with the hinge region of the kinase active site.
A noteworthy example is the development of dual MEK/mTOR inhibitors for the treatment of cancer. The PI3K/Akt/mTOR and RAS/RAF/MEK/ERK signaling pathways are frequently dysregulated in human cancers, making them prime targets for therapeutic intervention. A series of potent MEK/mTOR inhibitors has been synthesized utilizing the this compound core.
Quantitative Comparison of MEK/mTOR Inhibitors
The following table summarizes the in vitro activity of a dual MEK/mTOR inhibitor derived from this compound and its analogs, demonstrating the impact of scaffold modification on potency.
| Compound ID | Modification on Scaffold | MEK1 IC50 (nM) | mTOR IC50 (nM) |
| LP-65 | This compound core | 204 | 327 |
| LP-616 | Alternative Linker | 11,580 | 22,820 |
| AZD8055 | Reference mTOR inhibitor | >10,000 | 1.07 |
| PD0316684 | Reference MEK inhibitor | 5.7 | >10,000 |
Data sourced from a study on the synthesis and biological evaluation of MEK/mTOR multifunctional inhibitors.
The data clearly indicates that the compound LP-65, which is based on the this compound scaffold, exhibits potent dual inhibitory activity against both MEK1 and mTOR. In contrast, the analog with an alternative linker (LP-616) shows significantly reduced potency, highlighting the critical role of the scaffold's structural integrity in achieving the desired biological activity. While reference inhibitors show high potency for their respective single targets, LP-65 demonstrates the advantage of the this compound scaffold in developing effective dual-target inhibitors.
In Silico and In Vitro ADME Properties: A Comparative Look
The physicochemical properties endowed by the this compound scaffold often translate to favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Computational and experimental studies on various benzoic acid derivatives provide insights into the advantages of the specific substitution pattern of this compound.
Comparative In Silico ADME & Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | TPSA (Ų) |
| This compound | 167.16 | 1.2 | 2 | 4 | 78.5 |
| 4-Aminobenzoic acid | 137.14 | 0.8 | 2 | 3 | 63.3 |
| 2-Hydroxybenzoic acid (Salicylic acid) | 138.12 | 2.2 | 2 | 3 | 57.5 |
| 3,4,5-Trimethoxybenzoic acid | 212.20 | 1.5 | 1 | 6 | 74.1 |
Data obtained from in silico predictions.
The balanced lipophilicity (LogP) and topological polar surface area (TPSA) of this compound suggest good potential for oral bioavailability, a critical factor in drug development. Compared to the simpler 4-aminobenzoic acid, the methoxy group increases lipophilicity, which can enhance membrane permeability. In comparison to salicylic acid, the amino and methoxy groups provide additional points for hydrogen bonding, potentially improving target engagement and solubility.
Experimental Protocols
Synthesis of a this compound-Derived MEK/mTOR Inhibitor
The following is a representative protocol for the synthesis of a key intermediate in the development of dual MEK/mTOR inhibitors based on the this compound scaffold.
Synthesis of 5-(2,4-bis((S)-3-methylmorpholino)pyrido[2,3-d]pyrimidin-7-yl)-2-methoxybenzoic acid
-
Starting Material: A suitable aldehyde precursor is dissolved in methanol.
-
Hydrolysis: A 50% aqueous solution of potassium hydroxide is added dropwise to the stirred solution.
-
Reflux and Oxidation: The mixture is heated to reflux, and a 30% aqueous solution of hydrogen peroxide is added in portions.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the pH is adjusted with an appropriate acid to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and purified by flash chromatography to yield the desired carboxylic acid.
General Protocol for an In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of a compound derived from this compound against a target kinase.
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform serial dilutions of the test compound to obtain a range of concentrations for IC50 determination.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the assay buffer. Incubate for a specified time at the optimal temperature.
-
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture for a defined period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Impact: Signaling Pathways and Workflows
To better understand the role of this compound-derived inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical drug discovery workflow.
Caption: The PI3K/Akt/mTOR and RAS/RAF/MEK/ERK signaling pathways and points of inhibition.
Caption: A typical drug discovery workflow utilizing the this compound scaffold.
Conclusion
This compound represents a privileged scaffold in drug discovery, offering a potent combination of synthetic tractability and favorable biological properties. Its successful application in the development of kinase inhibitors, particularly dual-target agents, underscores its value in addressing complex diseases like cancer. The strategic arrangement of its functional groups provides a robust platform for generating diverse chemical libraries and optimizing lead compounds. While the ultimate success of any drug candidate depends on a multitude of factors, the judicious choice of a versatile and well-characterized starting scaffold like this compound can significantly enhance the probability of success in the challenging landscape of drug development.
A Comparative Guide to the 5-HT4 Receptor Binding Affinity of 4-Amino-5-chloro-2-methoxybenzoic Acid Esters
This guide provides a detailed comparison of the 5-HT4 receptor binding affinities of various esters derived from 4-amino-5-chloro-2-methoxybenzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development. The data presented is based on published experimental findings and aims to facilitate the understanding of structure-activity relationships for this class of compounds.
Introduction
The 5-HT4 receptor, a member of the serotonin receptor family, is a G-protein coupled receptor positively linked to adenylyl cyclase.[1][2] Its activation leads to an increase in intracellular cyclic AMP (cAMP). This receptor is a significant target in drug discovery, particularly for treating gastrointestinal motility disorders.[3] 4-Amino-5-chloro-2-methoxybenzoic acid is a key chemical scaffold from which potent 5-HT4 receptor ligands have been developed.[4] This guide focuses on a series of its ester derivatives and their varying affinities for the 5-HT4 receptor.
Comparative Binding Affinity Data
A study of various benzoate esters derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol revealed a range of binding affinities for the 5-HT4 receptor.[5] The affinity is expressed as the inhibitor constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki value indicates a higher binding affinity.
The following table summarizes the 5-HT4 receptor binding affinities for a selection of these esters. The experiments were conducted using [3H]GR 113808 as the radioligand in rat striatum homogenates.[5]
| Compound ID | Substitution on Piperidine Ring | Ki (nM) | Pharmacological Profile |
| 7a (ML 10302) | Unsubstituted | 1.07 ± 0.5 | Partial Agonist |
| 7k | 4-CONH2 | 1.0 ± 0.3 | Partial Agonist |
| 7g | cis-3,5-dimethyl | 0.26 ± 0.06 | Antagonist |
Data sourced from "New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors"[5]
Notably, monosubstitution on the piperidine ring with groups like methyl, hydroxyl, or acetamido resulted in compounds with potencies similar to the unsubstituted compound 7a.[5] However, the introduction of two methyl groups, as in compound 7g, led to a significant increase in affinity and a switch in the pharmacological profile from a partial agonist to an antagonist.[5]
Experimental Protocols
The methodologies employed in determining the binding affinities are crucial for interpreting the data. Below are the key experimental protocols.
A general synthetic route involves the esterification of 4-amino-5-chloro-2-methoxybenzoic acid with the corresponding substituted 1-piperidineethanol. While the primary source does not detail the full synthesis of the parent acid, a common method involves the methylation and subsequent chlorination of p-aminosalicylic acid.[6]
The binding affinities of the synthesized compounds were determined using a radioligand binding assay.[5]
-
Tissue Preparation: Homogenates of rat striatum were used as the source of 5-HT4 receptors.
-
Radioligand: [3H]GR 113808, a potent and selective 5-HT4 receptor antagonist, was used as the radioligand.[7][8]
-
Assay Principle: The assay is a competitive binding experiment where the unlabeled test compounds (the synthesized esters) compete with a fixed concentration of the radioligand for binding to the 5-HT4 receptors.
-
Incubation: The tissue homogenate, radioligand, and various concentrations of the test compound are incubated together to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[9]
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Key Processes
To better understand the biological and experimental contexts, the following diagrams illustrate the 5-HT4 receptor signaling pathway and the general workflow of the binding assay.
References
- 1. Benzamide derivatives provide evidence for the involvement of a 5-HT4 receptor type in the mechanism of action of serotonin in frog adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT(4) receptor antagonists: structure-affinity relationships and ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | FA17623 [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 7. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Safety Operating Guide
Proper Disposal of 5-Amino-2-methoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 5-Amino-2-methoxybenzoic acid should be treated as a hazardous chemical. Do not dispose of this compound down the drain or in regular trash. It must be disposed of through a licensed hazardous waste disposal company.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on information from Safety Data Sheets (SDS) for structurally similar compounds and general laboratory waste disposal guidelines.
Pre-Disposal and Handling
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and its contaminated materials. The label should include the chemical name, "Hazardous Waste," and the date of accumulation.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Containerization:
-
Use a compatible, leak-proof container with a secure lid.
-
For solid waste, ensure the container is suitable to prevent dust generation.
-
For solutions, ensure the container is chemically resistant to the solvent used.
-
-
Storage:
-
Store the sealed waste container in a designated and properly labeled Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and away from general laboratory traffic.
-
-
Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.
-
Provide them with the necessary information about the waste, including the chemical name and quantity.
-
Follow their specific instructions for packaging and collection.
-
Disposal "Don'ts"
-
DO NOT dispose of this compound in the sink.
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT attempt to neutralize the chemical without specific protocols and safety measures in place, as this can generate heat or hazardous byproducts.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Report the spill to your EHS department.
Visual Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Amino-2-methoxybenzoic Acid
For Immediate Reference: Researchers, scientists, and drug development professionals must utilize specific personal protective equipment (PPE) and adhere to strict operational and disposal protocols when handling 5-Amino-2-methoxybenzoic Acid to mitigate risks of skin, eye, and respiratory irritation. Information compiled from safety data sheets of closely related isomers indicates that this compound may cause irritation upon contact.
This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, ensuring the safety of laboratory personnel and the integrity of your research.
Essential Personal Protective Equipment (PPE)
To ensure personal safety and prevent exposure, the following PPE is mandatory when handling this compound. This is based on the hazard classifications of similar aromatic amines and benzoic acid derivatives which are known to be skin and eye irritants, and potentially harmful if inhaled.[1][2][3][4][5][6]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against dust particles and splashes. A face shield is recommended when handling larger quantities. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is required to protect skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH-approved N95 dust mask or a respirator should be used, especially when handling the powder outside of a fume hood, to prevent inhalation of airborne particles.[7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit containing appropriate absorbent materials should be available in the laboratory.
2. Handling the Chemical:
-
Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the chemical. Do not eat, drink, or smoke in the laboratory.[1][8]
-
Weighing: When weighing the powder, use a balance inside the fume hood or in a designated weighing enclosure to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container.[3]
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
4. Spill Response:
-
Evacuation: In case of a significant spill, evacuate the immediate area and alert others.
-
Containment: For minor spills, and only if trained to do so, don the appropriate PPE and contain the spill.[9][10]
-
Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for hazardous waste disposal.[1][9][11]
-
Decontamination: Clean the spill area with a suitable decontaminating agent and dispose of all cleanup materials as hazardous waste.[11]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of this compound can lead to environmental contamination and regulatory violations. Under no circumstances should this chemical be disposed of down the drain. [7]
1. Waste Segregation:
-
All solid waste contaminated with this compound, including weighing paper, gloves, and disposable lab coats, should be collected in a designated, labeled hazardous waste container.
2. Containerization:
-
Use a sturdy, leak-proof container for all waste. Ensure the container is compatible with the chemical.
-
Label the waste container clearly as "Hazardous Waste: this compound" and include the date of accumulation.
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[2][3][4][12] Follow your institution's specific procedures for hazardous waste pickup.[12][13]
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. umanitoba.ca [umanitoba.ca]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
